(1-Chloro-2-formylvinyl)ferrocene
Description
Properties
InChI |
InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRKVVWRCJBKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Chloro-2-formylvinyl)ferrocene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Chloro-2-formylvinyl)ferrocene, a fascinating organometallic compound, stands at the intersection of metallocene chemistry and functionalized organic synthesis. Its unique structure, featuring the stable ferrocenyl moiety appended to a reactive β-chloroacrolein framework, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of (1-Chloro-2-formylvinyl)ferrocene, from its synthesis and characterization to its reactivity and potential applications, offering a technical resource for researchers in organometallic chemistry, materials science, and drug development.
The core of this molecule is the ferrocene unit, an iron atom sandwiched between two cyclopentadienyl rings, which imparts remarkable stability and unique electrochemical properties. The attached (1-chloro-2-formylvinyl) group, however, introduces a site of high reactivity, making this compound a versatile building block. This guide will delve into the scientific principles underpinning its synthesis and reactions, providing both theoretical understanding and practical, step-by-step protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 12085-68-6 | [1] |
| Molecular Formula | C₁₃H₁₁ClFeO | [1] |
| Molecular Weight | 274.52 g/mol | [1] |
| Appearance | Deep purple crystals | [2] |
| Melting Point | 76–77 °C | [2] |
Synthesis of (1-Chloro-2-formylvinyl)ferrocene
The primary and most efficient route to (1-Chloro-2-formylvinyl)ferrocene is through a Vilsmeier-Haack type reaction, starting from the readily available acetylferrocene.[2] This reaction involves the formylation of the acetyl group, followed by chlorination.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (in this case, N,N-dimethylformamide, DMF) and an acid halide (phosphorus oxychloride, POCl₃). This reagent then acts as the formylating and chlorinating agent.
Caption: Vilsmeier-Haack synthesis of (1-Chloro-2-formylvinyl)ferrocene.
Experimental Protocol: Synthesis from Acetylferrocene[2]
Materials:
-
Acetylferrocene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and an inert gas inlet, dissolve acetylferrocene (0.1 mol) in N,N-dimethylformamide (0.32 mol).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (0.11 mol) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The color will change to a deep purple.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous phase multiple times with ether.
-
Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting deep purple crystals of (1-Chloro-2-formylvinyl)ferrocene can be further purified by recrystallization if necessary. An 85-93% yield can be expected.[2]
Spectroscopic Characterization
Due to the lack of directly published and citable full spectroscopic data, this section provides an overview of the expected spectroscopic features of (1-Chloro-2-formylvinyl)ferrocene based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ferrocenyl group and the vinyl substituent.
-
Ferrocenyl Protons: The unsubstituted cyclopentadienyl (Cp) ring should exhibit a singlet around δ 4.2 ppm, integrating to 5 protons. The substituted Cp ring will show a more complex pattern, likely two multiplets (or triplets) for the α and β protons, each integrating to 2 protons, in the range of δ 4.5-5.0 ppm.
-
Vinyl Protons: The vinyl proton (=CH-CHO) is expected to appear as a singlet or a doublet (if coupled to the formyl proton) in the downfield region, likely between δ 6.0 and 7.0 ppm.
-
Formyl Proton: The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet or a doublet between δ 9.0 and 10.0 ppm.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Ferrocenyl Carbons: The unsubstituted Cp ring will show a single peak around 69-70 ppm. The substituted Cp ring will display three signals: one for the ipso-carbon (the carbon attached to the vinyl group) and two for the other four carbons.
-
Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon bearing the ferrocenyl group (C-Fc) and the carbon attached to the chlorine (C-Cl) will likely resonate in the range of 120-140 ppm.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a characteristic downfield signal, typically in the range of 190-200 ppm.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹.
-
C=C Stretch (Vinyl): A medium to weak absorption band around 1600-1640 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
-
Ferrocene Bands: Characteristic absorptions for the ferrocene moiety, including C-H stretching around 3100 cm⁻¹, C-C stretching in the rings around 1410, 1108, and 1002 cm⁻¹, and a band around 820 cm⁻¹ for the out-of-plane C-H bending.
Mass Spectrometry (Expected)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of (1-Chloro-2-formylvinyl)ferrocene (274.52 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for ferrocene derivatives include the loss of the substituent, the cyclopentadienyl rings, or the iron atom.
Reactivity and Synthetic Applications
(1-Chloro-2-formylvinyl)ferrocene is a bifunctional molecule with two primary sites of reactivity: the electrophilic aldehyde and the vinyl chloride moiety.
Reactions at the Aldehyde Group
The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. For instance, it can be a precursor for the synthesis of ferrocenyl-substituted pyrazole derivatives through condensation with hydrazine derivatives.[3]
Reactions at the Vinyl Chloride Group
The vinyl chloride group is susceptible to nucleophilic substitution and elimination reactions.
One of the most significant applications of (1-Chloro-2-formylvinyl)ferrocene is its role as a key intermediate in the synthesis of ethynylferrocene.[2] This transformation is achieved through a base-induced elimination of HCl.
Caption: Synthesis of Ethynylferrocene from (1-Chloro-2-formylvinyl)ferrocene.
Electropolymerization
(1-Chloro-2-formylvinyl)ferrocene can undergo reductive electropolymerization, both as a homopolymer and as a copolymer with other monomers. This property opens up possibilities for creating novel redox-active polymer films with potential applications in sensors and electrocatalysis.[4]
Potential Applications
The unique combination of the redox-active ferrocene unit and the reactive vinyl aldehyde functionality makes (1-Chloro-2-formylvinyl)ferrocene a promising candidate for various applications:
-
Precursor in Organic Synthesis: As demonstrated by its use in the synthesis of ethynylferrocene and ferrocenylpyrazoles, it serves as a versatile starting material for more complex ferrocene-containing molecules.
-
Monomer for Redox-Active Polymers: Its ability to be electropolymerized allows for the creation of functional materials with tunable electronic properties.
-
Component in Drug Development: Ferrocene and its derivatives have shown promise in medicinal chemistry. The reactive handles on (1-Chloro-2-formylvinyl)ferrocene could be used to incorporate the ferrocenyl moiety into biologically active molecules.
Conclusion
(1-Chloro-2-formylvinyl)ferrocene is a readily accessible and highly versatile organometallic compound. Its synthesis via the Vilsmeier-Haack reaction is efficient and high-yielding. While detailed spectroscopic data in the public domain is scarce, its structural features allow for predictable characterization. The dual reactivity of the aldehyde and vinyl chloride groups makes it a valuable intermediate for a range of synthetic transformations, most notably in the preparation of ethynylferrocene and in the formation of redox-active polymers. For researchers in organometallic synthesis, materials science, and medicinal chemistry, (1-Chloro-2-formylvinyl)ferrocene offers a gateway to a wide array of functional ferrocene-based molecules and materials. Further exploration of its reactivity and the properties of its derivatives is a promising area for future research.
References
-
Synthesis and Characterization of Some Novel Ferrocenyl Derivatives of Pyrazole Analogues. SAS Journal of Chemistry. [Link]
-
Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. Rsc.org. [Link]
-
Ferrocene, ethynyl-. Organic Syntheses Procedure. [Link]
-
Synthesis and characterization of ferrocene containing organometallic compounds. ethesis. [Link]
-
Synthesis and structure analysis of ferrocene-containing pseudopeptides. https: //site.unibo. [Link]
-
An Introduction to the Synthesis and Reactions of Ferrocene. AZoM. [Link]
-
Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica. [Link]
Sources
An In-depth Technical Guide to the Electrochemical Behavior of (1-Chloro-2-formylvinyl)ferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrocene, with its unique "sandwich" structure of an iron atom situated between two cyclopentadienyl rings, has been a cornerstone in the field of organometallic chemistry since its discovery.[1][2] Its remarkable stability, reversible one-electron redox chemistry, and the ease with which its cyclopentadienyl rings can be functionalized have made it a versatile scaffold in a multitude of applications, including catalysis, materials science, and medicinal chemistry. The electrochemical behavior of ferrocene is particularly noteworthy, with the reversible oxidation of the iron center from Fe(II) to Fe(III) serving as a reliable electrochemical reference.[3]
The introduction of substituents onto the cyclopentadienyl rings provides a powerful tool for tuning the electronic properties and, consequently, the redox potential of the ferrocene core. Electron-withdrawing groups tend to make the ferrocene more difficult to oxidize, shifting its redox potential to more positive values, while electron-donating groups have the opposite effect.[4] This fine-tuning of electrochemical properties is critical for the rational design of ferrocene-based molecules for specific applications.
This technical guide provides a comprehensive overview of the electrochemical behavior of a particularly interesting derivative: (1-Chloro-2-formylvinyl)ferrocene. This molecule features a conjugated vinyl substituent bearing both a chloro and a formyl group, which are strongly electron-withdrawing. The presence of this substituent is expected to significantly influence the electrochemical properties of the ferrocene moiety. This guide will delve into the synthesis, structure, and detailed electrochemical characteristics of (1-Chloro-2-formylvinyl)ferrocene, offering insights for researchers and professionals working with ferrocene-based compounds.
Synthesis and Structural Characterization
The synthesis of (1-Chloro-2-formylvinyl)ferrocene is typically achieved through a Vilsmeier-Haack type reaction, starting from acetylferrocene. This method involves the reaction of acetylferrocene with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
Experimental Protocol: Synthesis of (1-Chloro-2-formylvinyl)ferrocene
A detailed, reproducible protocol for the synthesis of (1-Chloro-2-formylvinyl)ferrocene is provided below, based on established literature procedures.[5]
Materials:
-
Acetylferrocene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate trihydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, an inert gas inlet, and a pressure-equalizing addition funnel is charged with acetylferrocene and DMF.
-
The system is flushed with an inert gas (e.g., argon) and cooled to 0 °C in an ice bath.
-
A complex of POCl₃ and DMF is prepared separately by cautiously adding POCl₃ to cooled DMF. This viscous, red complex is then transferred to the addition funnel.
-
The POCl₃-DMF complex is added dropwise to the stirred acetylferrocene solution over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours, during which the color changes from dark brown to deep blue.
-
Diethyl ether is added to the viscous mixture, followed by the cautious addition of sodium acetate trihydrate and a small amount of water.
-
The ice bath is removed, and the organic layer will change color to ruby red, indicating the formation of the desired product.
-
The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with water.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1-Chloro-2-formylvinyl)ferrocene as deep purple crystals.[5]
Diagram of the Synthetic Pathway:
Sources
An In-Depth Technical Guide to the Cyclic Voltammetry of Substituted Vinyl Ferrocenes
Abstract
This technical guide provides a comprehensive exploration of the cyclic voltammetry of substituted vinyl ferrocenes, tailored for researchers, scientists, and professionals in drug development and materials science. Ferrocene's robust and reversible redox chemistry makes it an invaluable electrochemical probe and a foundational building block for novel materials and redox-active pharmaceuticals. The introduction of a vinyl group and further substitutions on this framework allows for fine-tuning of its electronic properties, which can be precisely characterized using cyclic voltammetry. This guide moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of analysis. We will dissect the theoretical underpinnings, provide detailed experimental workflows, and analyze the structure-property relationships that govern the electrochemical behavior of these fascinating organometallic compounds.
Introduction: The Electrochemical Significance of Ferrocene and its Vinyl Derivatives
Ferrocene, an organometallic sandwich compound with an iron atom between two cyclopentadienyl rings, exhibits a remarkably stable and reversible one-electron oxidation-reduction couple (Fc/Fc⁺) [see Figure 1].[1][2] This well-behaved electrochemical signature has led to its widespread use as an internal standard in non-aqueous electrochemistry for calibrating redox potentials.[3] The introduction of a vinyl substituent to the ferrocene core creates a monomer that can be polymerized or functionalized further, opening avenues for the development of redox-active polymers, sensors, and novel therapeutic agents.[4][5][6]
The electronic properties of the ferrocene moiety are highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) increase the electron density at the iron center, making oxidation easier and thus shifting the redox potential to less positive values.[1][7][8] Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values.[1][9][10] This predictable modulation of redox potential is the cornerstone of designing ferrocene-based systems with tailored electronic properties.
This guide will focus on the application of cyclic voltammetry (CV) to probe these substituent effects in a systematic manner for a range of substituted vinyl ferrocenes.
Caption: Reversible one-electron oxidation of ferrocene to the ferrocenium cation.
Fundamentals of Cyclic Voltammetry: A Primer
Cyclic voltammetry is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[3] It involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept in a triangular waveform, cycling between a set starting potential and a switching potential. The resulting plot of current versus potential is known as a cyclic voltammogram.
The Three-Electrode System
A standard CV experiment utilizes a three-electrode setup to ensure accurate potential control and current measurement [see Figure 2].[11]
-
Working Electrode (WE): This is the electrode at which the redox reaction of interest occurs. Common materials include glassy carbon, platinum, and gold.
-
Reference Electrode (RE): This electrode maintains a constant potential, providing a stable reference point against which the potential of the working electrode is measured. A common choice for non-aqueous electrochemistry is the silver/silver ion (Ag/Ag⁺) electrode.
-
Counter (or Auxiliary) Electrode (CE): This electrode serves to pass the current required to balance the electrochemical reaction at the working electrode, thus completing the circuit. It is typically made of an inert material like platinum wire.
Caption: Key features of a cyclic voltammogram for a reversible redox process.
Experimental Protocol for Cyclic Voltammetry of a Substituted Vinyl Ferrocene
This section provides a detailed, step-by-step methodology for conducting a cyclic voltammetry experiment on a model substituted vinyl ferrocene.
Materials and Reagents
-
Analyte: Substituted vinyl ferrocene (e.g., 1-ferrocenyl-2-phenylethene), typically at a concentration of 1-5 mM.
-
Solvent: A dry, aprotic solvent is crucial for non-aqueous electrochemistry. Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are common choices.
-
Supporting Electrolyte: A non-reactive salt that provides conductivity to the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are frequently used.
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish.
-
Reference Electrode: Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN).
-
Counter Electrode: Platinum wire.
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Clean the platinum wire counter electrode, for example, by flame annealing.
-
Prepare the Ag/Ag⁺ reference electrode according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a stock solution of the substituted vinyl ferrocene in the electrolyte solution.
-
It is often good practice to add a small amount of an internal standard, such as ferrocene, to the solution for in-situ calibration of the reference electrode.
-
-
Electrochemical Cell Assembly:
-
Place the prepared electrolyte solution (with or without the analyte) into the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode to minimize iR drop.
-
-
Deoxygenation:
-
Purge the solution with a gentle stream of inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. [12]Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Perform a background scan of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.
-
Add the analyte to the cell and acquire the cyclic voltammogram.
-
Typical parameters for a survey scan are a scan rate of 100 mV/s and a potential range that brackets the expected redox potential of the analyte.
-
To investigate the reversibility of the redox process, perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
The Influence of Substituents on the Redox Potential of Vinyl Ferrocenes
The electronic nature of the substituent on the vinyl group or the cyclopentadienyl rings of vinyl ferrocene has a profound impact on its redox potential. This can be rationalized by considering the stability of the resulting ferrocenium cation.
Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups donate electron density to the ferrocene core. This increased electron density at the iron center facilitates the removal of an electron (oxidation), thus shifting the E₁/₂ to less positive (more negative) potentials compared to unsubstituted ferrocene. [7][8]
-
Electron-Withdrawing Groups (EWGs): Substituents like carbonyl, cyano, or nitro groups withdraw electron density from the ferrocene core. This makes the iron center more electron-deficient and, consequently, more difficult to oxidize. As a result, the E₁/₂ is shifted to more positive potentials. [1][9][10] Ferrocenyl chalcones, which are α,β-unsaturated ketones containing a ferrocenyl group, are excellent examples of vinyl ferrocenes with an electron-withdrawing group directly conjugated to the ferrocene nucleus. The carbonyl group significantly withdraws electron density, leading to a more positive oxidation potential compared to vinyl ferrocene itself.
Quantitative Analysis: The Hammett Relationship
The effect of substituents on the redox potential of ferrocene derivatives can be quantified using the Hammett equation, which describes a linear free-energy relationship. [4]For the oxidation of substituted ferrocenes, the change in the half-wave potential (ΔE₁/₂) relative to unsubstituted ferrocene is proportional to the Hammett substituent constant (σ):
ΔE₁/₂ = E₁/₂(substituted) - E₁/₂(unsubstituted) = ρσ
where ρ (rho) is the reaction constant, which reflects the sensitivity of the redox reaction to substituent effects. A positive ρ value indicates that the reaction is facilitated by electron-donating groups. By plotting the E₁/₂ values of a series of substituted vinyl ferrocenes against their respective Hammett constants, a linear relationship can be established, allowing for the prediction of the redox potential of new derivatives. [4][7][8]
Data Presentation and Analysis
For a clear comparison of the electrochemical data for different substituted vinyl ferrocenes, it is essential to present the results in a structured format.
Table 1: Electrochemical Data for a Series of Substituted Vinyl Ferrocenes
| Substituent (R) on Vinyl Ferrocene | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | ipa/ipc |
| H (Vinylferrocene) | Data | Data | Data | Data | Data |
| Phenyl (EDG-like) | Data | Data | Data | Data | Data |
| 4-Methoxyphenyl (strong EDG) | Data | Data | Data | Data | Data |
| 4-Nitrophenyl (strong EWG) | Data | Data | Data | Data | Data |
| Carbonyl (e.g., in a chalcone) | Data | Data | Data | Data | Data |
Note: The data in this table is illustrative. Actual values should be obtained from experimental measurements.
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the redox properties of substituted vinyl ferrocenes. This in-depth technical guide has provided a comprehensive framework for understanding and performing these measurements, from the fundamental principles to detailed experimental protocols and data analysis. By systematically studying the effects of various substituents, researchers can gain valuable insights into the electronic structure of these molecules and rationally design novel ferrocene-based materials and therapeutics with precisely tuned electrochemical properties. The ability to predictably modulate the redox potential of vinyl ferrocenes through chemical modification underscores their immense potential in a wide range of scientific and technological applications.
References
-
Electrochemical and Fluorescent Properties of Ferrocenyl Chalcones Containing 1-Naphthalenyl Group: X-ray Crystal Structure of Fc-C(O)CH=CH-(1-Naph). (2012). Bulletin of the Korean Chemical Society. [Link]
- Reyes, J. A., García, S. L., Delgado, S., Montes, I., & Guadalupe, A. R. (n.d.). Electrochemical Studies on Redox and Electrocatalytic Behavior of Ferrocenyl Chalcones. University of Puerto Rico, Rio Piedras Campus.
-
Electrochemical characterisation of polyvinylferrocene polymers: substituent effects on the redox reaction. (n.d.). Journal of Materials Chemistry. [Link]
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Synthesis of ferrocene copolymers and investigation of their electrochemical properties. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]
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Manfredi, N., et al. (2020). Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. Molecules. [Link]
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Synthesis and characterization of novel ferrocenyl chalcone ammonium and pyridinium salt derivatives. (n.d.). PMC. [Link]
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Dursun, F., et al. (2012). Vinylferrocene copolymers based biosensors for phenol derivatives. Journal of Chemical Technology & Biotechnology. [Link]
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Paul, A., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]
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Synthesis and Electrochemical Behaviour of Vinylferrocene-Propylene Sulfide-Graft Copolymers. (n.d.). ResearchGate. [Link]
-
An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. (n.d.). PMC. [Link]
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Chronopotentiometric Studies of Ferrocene Derivatives. II. Directly Substituted Ferrocenes. (1962). Journal of the American Chemical Society. [Link]
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Electrochemical Properties of Ferrocene Derivatives. (n.d.). University of Washington. [Link]
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Electrochemical characterisation of polyvinylferrocene polymers: Substituent effects on the redox reaction. (n.d.). ResearchGate. [Link]
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Supplementary Information for Substituted ferrocenes and iodine as synergistic thermoelectrochemical heat harvesting redox couples in ionic liquids. (n.d.). The Royal Society of Chemistry. [Link]
-
Paul, A., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]
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The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. (n.d.). ResearchGate. [Link]
-
Substituent Effects in the Chronopotentiometric Oxidation of Ferrocenes. (1961). Journal of the American Chemical Society. [Link]
-
Anionic polymerization of multi-vinylferrocenes. (2017). Polymer. [Link]
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Urbaniak, K., et al. (2023). Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents. Molecules. [Link]
-
Polysubstituted ferrocenes as tunable redox mediators. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Cyclic Voltammetry of Ferrocene, [Ru(bpy)₃]²⁺, [Co(bpy)₃]²⁺ and Iodide. (n.d.). UMass Boston. [Link]
-
Acceptor-substituted ferrocenium salts as strong, single-electron oxidants: synthesis, electrochemistry, theoretical investigations, and initial synthetic application. (2012). Chemistry – A European Journal. [Link]
-
Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. (2022). Chemical Papers. [Link]
-
Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. (2025). Molecules. [Link]
-
P4: Cyclic voltammetry of arylferrocenes and ferroceneanalogues of chalcones. substituent effects on theelectron density distribution in ferrocene derivatives. (n.d.). University of Ouargla. [Link]
-
Tuning of Oxidation Potential of Ferrocene for Ratiometric Redox Labeling and Coding of Nucleotides and DNA. (n.d.). PMC. [Link]
-
Vinylferrocene copolymers based biosensors for phenol derivatives. (n.d.). ResearchGate. [Link]
-
Referencing Electrochemical Data to an Internal Standard. (2024). Pine Research Instrumentation. [Link]
-
Cyclic Voltammetry of Ferrocene, [Ru(bpy)₃]²⁺, [Co(bpy)₃]²⁺ and Iodide. (n.d.). UMass Boston. [Link]
- Electrochemical Studies on Redox and Electrocatalytic Behavior of Ferrocenyl Chalcones. (n.d.). University of Puerto Rico, Rio Piedras Campus.
-
Electrochemical characterisation of polyvinylferrocene polymers: substituent effects on the redox reaction. (n.d.). Journal of Materials Chemistry. [Link]
-
SYNTHESIS AND ELECTROCHEMICAL STUDY OF COPOLYMERS CONTAINING FERROCENE AND IMIDAZOLE. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]
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Thermal Stability of Functionalized Ferrocene Derivatives: A Characterization Guide
Executive Summary
The Stability Paradox: Ferrocene (
This guide provides a standardized protocol for characterizing these organometallics, distinguishing between physical loss (volatility) and chemical breakdown (degradation), ensuring data integrity for regulatory filing and shelf-life prediction.
Part 1: The Thermochemical Landscape
To engineer stable derivatives, one must understand the failure modes. The thermal fate of a ferrocene derivative is dictated by three competing pathways:
The Sublimation Trap
Unsubstituted ferrocene sublimes at atmospheric pressure starting
-
Implication: Standard open-pan TGA (Thermogravimetric Analysis) measures vapor pressure, not thermal stability.
-
Mitigation: Functionalization with polar groups (e.g., acetyl, carboxylic acids) or high molecular weight scaffolds (e.g., Ferroquine) disrupts the crystal lattice packing, often lowering the melting point but suppressing sublimation via increased intermolecular hydrogen bonding or steric bulk.
The Decomposition Mechanism
When sublimation is suppressed (or in hermetic conditions), decomposition occurs via Fe-Cp bond scission .
-
Inert Atmosphere (
/Ar): Homolytic cleavage of the cyclopentadienyl rings leads to iron-rich carbonaceous char. -
Oxidative Atmosphere (Air/
): The iron center oxidizes ( ), accelerating ring slippage. The final residue is invariably Hematite ( ).
Substituent Effects[1][2]
-
Electron-Withdrawing Groups (EWGs): Acetyl or carbonyl groups pull electron density from the Fe center. While this raises the oxidation potential (making the Fe center harder to oxidize electrochemically), it can paradoxically lower thermal onset temperatures by introducing thermally labile bonds in the side chain.
-
Electron-Donating Groups (EDGs): Alkyl groups generally stabilize the Fe-Cp bond but increase volatility unless the chain length is significant.
Part 2: Visualizing the Decomposition Pathway
The following diagram illustrates the divergent pathways based on environmental stress (Heat + Atmosphere).
Figure 1: Divergent thermal pathways of ferrocene derivatives. Note that open systems favor sublimation, masking true chemical stability.
Part 3: Analytical Methodologies (The Protocol)
Experiment A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine Phase Transitions (
, ) and Decomposition Onset ( ). -
Crucial Step: Use High-Pressure Gold-Plated Crucibles or Hermetically Sealed Aluminum Pans .
-
Protocol:
-
Weigh 2–5 mg of sample (precision
mg). -
Seal pan hermetically. Validation: Weigh pan before and after run. Mass loss must be <1%.
-
Ramp: 10°C/min from 25°C to 500°C under
(50 mL/min). -
Signal Interpretation:
-
Sharp Endotherm: Melting (
). -
Broad Exotherm: Decomposition (
). -
Note: If
immediately follows , the liquid phase is unstable.
-
-
Experiment B: Thermogravimetric Analysis (TGA) - The Pinhole Method
-
Objective: Quantify volatility vs. degradation.
-
Crucial Step: Do NOT use open pans. Use an aluminum pan with a lid, pierced by a 50-micron laser pinhole. This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape.
-
Protocol:
-
Isothermal Hold: Heat to 5°C below
(determined from DSC) and hold for 60 mins.-
Result: Significant mass loss = Sublimation/Evaporation. Stable mass = Thermally stable solid.
-
-
Dynamic Ramp: Heat at 10°C/min to 800°C.
-
Result: Stepwise mass loss indicates side-chain cleavage followed by core breakdown.
-
-
Experiment C: Kinetic Analysis (Kissinger Method)
To predict shelf-life (e.g., for Ferroquine formulations), run TGA at multiple heating rates (
Part 4: Structural-Property Relationships
The table below summarizes thermal data for key derivatives, highlighting the trade-off between functionalization and stability.
| Derivative | Structure Type | Melting Point ( | Decomp. Onset ( | Residue (Air, 800°C) | Key Stability Insight |
| Ferrocene | Unsubstituted | 173°C | >400°C (Sealed) | ~43% ( | High stability, extreme volatility. Sublimes before degrading in open air. |
| Acetylferrocene | EWG (Ketone) | ~82°C | ~360°C | ~35% | Lower |
| Ferroquine | Drug Conjugate | 194-198°C | ~230°C | Variable | High MW suppresses sublimation. Decomposition is driven by the chloroquine-linker scission. |
| Vinylferrocene | Polymerizable | 50°C | ~200°C | High (Crosslinks) | Reactive double bond leads to thermal crosslinking before core breakdown. |
Part 5: Experimental Workflow Visualization
This workflow ensures data validity by filtering out sublimation artifacts.
Figure 2: Decision tree for selecting the correct TGA configuration. Open pans often yield false-negative stability results due to sublimation.
References
-
National Institute of Standards and Technology (NIST). (2023). Ferrocene: Phase change data and Thermochemistry. NIST Chemistry WebBook. [Link]
-
Bhattacharjee, A., et al. (2015).[1] "Thermal decomposition study of ferrocene." Journal of Thermal Analysis and Calorimetry, 122, 1073–1081. [Link]
-
Biot, C., et al. (1997).[2] "Interconversion of the antimalarial drug ferroquine." Journal of Medicinal Chemistry. (Foundational text on Ferroquine structure/stability). [Link]
-
Chakraborty, M., et al. (2024). "Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite." ACS Omega. [Link]
-
Shaanxi Bloom Tech. (2024). Comparative polarity and melting points of Acetylferrocene vs Ferrocene.[3][Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis and Application of Ferrocene-Based Polymers from (1-Chloro-2-formylvinyl)ferrocene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Ferrocene-Based Polymers
Ferrocene, with its iconic "sandwich" structure of an iron atom between two cyclopentadienyl rings, has captivated chemists since its discovery.[1][2] Its incorporation into polymeric architectures gives rise to materials with a remarkable combination of properties, including exceptional thermal and chemical stability, and most notably, reversible redox activity.[3][4] These characteristics make ferrocene-containing polymers highly sought-after for a wide range of applications, including electrocatalysis, chemical sensors, energy storage, and advanced magnetic materials.[5][6][7]
This guide focuses on the use of a specific and highly versatile monomer, (1-Chloro-2-formylvinyl)ferrocene , as a foundational building block for creating conjugated ferrocene-based polymers. This monomer offers a direct route to poly(ferrocenylvinylene)s and related structures, whose conjugated backbones facilitate electron transport and communication between the redox-active ferrocene units. We will provide an in-depth exploration of the monomer synthesis via the Vilsmeier-Haack reaction, its subsequent polymerization, and the characterization of the resulting polymer films.
Synthesis of the (1-Chloro-2-formylvinyl)ferrocene Monomer
The most efficient and widely adopted method for synthesizing (1-Chloro-2-formylvinyl)ferrocene is the Vilsmeier-Haack reaction performed on acetylferrocene.[8] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce both a chloro and a formyl group to the acetyl moiety.
Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[9][10] The process involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[11][12]
-
Electrophilic Attack: The acetylferrocene substrate attacks the Vilsmeier reagent, leading to a series of steps that ultimately yield the β-chloro-α,β-unsaturated aldehyde structure of (1-Chloro-2-formylvinyl)ferrocene.[8][13] Using an excess of the Vilsmeier reagent is crucial to favor the formation of the desired product over other potential side products.[8]
Caption: Vilsmeier reagent formation and subsequent reaction with acetylferrocene.
Detailed Protocol: Synthesis of (1-Chloro-2-formylvinyl)ferrocene
This protocol is adapted from established organometallic synthesis procedures.[8]
Materials:
-
Acetylferrocene
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylferrocene (0.1 mol) in 100 mL of anhydrous DCM.
-
Vilsmeier Reagent Preparation (in situ): Cool the flask to 0°C in an ice bath. In the dropping funnel, prepare a solution of POCl₃ (0.3 mol) in 25 mL of anhydrous DMF.
-
Reaction: Add the POCl₃/DMF solution dropwise to the stirred acetylferrocene solution over 30-45 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The solution will turn a deep purple color.
-
Quenching and Extraction: Carefully pour the reaction mixture onto 200 g of crushed ice. Once the ice has melted, slowly neutralize the mixture with a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 100 mL portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them twice with 100 mL of saturated sodium bicarbonate solution, followed by one wash with 100 mL of water. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting deep purple crystalline solid is (1-Chloro-2-formylvinyl)ferrocene. The product is often pure enough for subsequent polymerization without further purification.[8]
Monomer Characterization Data
| Property | Value | Source |
| CAS Number | 12085-68-6 | [14] |
| Molecular Formula | C₁₃H₁₁ClFeO | [14] |
| Molecular Weight | 274.52 g/mol | [14] |
| Appearance | Deep purple crystals | [8] |
| Melting Point | 76–77°C | [8] |
| Key Spectroscopic Data | Homogeneous by TLC analysis | [8] |
Polymerization Methodologies
(1-Chloro-2-formylvinyl)ferrocene serves as an excellent monomer for producing polymer films directly onto conductive surfaces via electropolymerization. This method is advantageous as it allows for precise control over film thickness and morphology in a single step.
Primary Route: Reductive Electropolymerization
Reductive electropolymerization is a powerful technique for synthesizing conjugated polymers. By applying a negative potential, the monomer is reduced at the electrode surface, initiating a polymerization reaction that deposits a polymer film. Research has demonstrated that (1-Chloro-2-formylvinyl)ferrocene can be effectively electropolymerized to form a stable, redox-active film.[15]
Causality: The reductive process likely proceeds via the cleavage of the carbon-chlorine bond, generating a reactive intermediate that couples with other monomer units. The conjugated vinylferrocene structure is preserved, leading to a polymer backbone with repeating ferrocenylvinylene units. This process can even be enhanced through copolymerization with other electroactive monomers.[15]
Caption: Workflow for the reductive electropolymerization of the ferrocene monomer.
Detailed Protocol: Electropolymerization
This protocol is based on the successful electropolymerization of (1-Chloro-2-formylvinyl)ferrocene.[15]
Materials & Equipment:
-
(1-Chloro-2-formylvinyl)ferrocene monomer
-
Acetonitrile (ACN), anhydrous, electrochemical grade
-
Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon or Indium Tin Oxide)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/Ag⁺)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish (e.g., with alumina slurry), sonicate in deionized water and acetone, and dry under a stream of nitrogen.
-
Solution Preparation: Prepare a solution of the monomer (e.g., 1-5 mM) in acetonitrile containing the supporting electrolyte (e.g., 0.1 M TBAP). Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.
-
Electropolymerization: Assemble the three-electrode cell with the prepared solution under an inert atmosphere. Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., +0.7 V) to a sufficiently negative potential to initiate reduction (e.g., -2.2 V vs. Ag/Ag⁺) and back.
-
Film Growth: Repeat the potential cycling for a set number of scans (e.g., 10-20 cycles). The growth of the polymer film can be monitored by the increasing current of the ferrocene/ferrocenium redox couple peaks with each cycle.
-
Post-Polymerization: After polymerization, remove the working electrode from the solution, rinse it thoroughly with fresh acetonitrile and acetone to remove any unreacted monomer and electrolyte, and dry it carefully. The electrode is now coated with the ferrocene-based polymer and is ready for characterization.
Physicochemical Characterization of the Polymer
A multi-technique approach is essential to fully characterize the structure, properties, and performance of the synthesized polymer.
-
Cyclic Voltammetry (CV): This is the primary technique to confirm the presence and electrochemical behavior of the ferrocene units in the polymer film. The polymer-coated electrode is placed in a monomer-free electrolyte solution, and the potential is scanned. A reversible redox wave corresponding to the Fc/Fc⁺ couple confirms the successful immobilization of the electroactive polymer.[15][16] The stability of the film can be assessed by performing multiple CV cycles.
-
Spectroscopy (FT-IR, Raman): FT-IR spectroscopy can be used to confirm the disappearance of the C-Cl bond and changes in the formyl group, indicating successful polymerization. Raman spectroscopy is particularly useful for identifying the C=C stretching of the vinylene backbone.[17][18]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer, which is a key feature of many ferrocene-based materials.[3][19]
-
Surface Analysis (SEM, AFM): Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide valuable information about the morphology, uniformity, and thickness of the deposited polymer film.
| Parameter | Technique | Expected Result |
| Redox Activity | Cyclic Voltammetry | Reversible redox peaks corresponding to the Fc/Fc⁺ couple (approx. +0.1 to +0.5 V vs Ag/Ag⁺, solvent dependent).[15][20] |
| Structural Integrity | FT-IR Spectroscopy | Presence of characteristic ferrocene C-H and C=C stretching; modification or absence of the monomer's C=O and C-Cl peaks.[3][6] |
| Thermal Stability | TGA | High thermal stability, with decomposition onset typically above 300-400°C.[19][21] |
| Surface Morphology | SEM / AFM | A generally uniform, continuous film deposited on the electrode surface. |
Applications and Scientific Context
The polymers synthesized from (1-Chloro-2-formylvinyl)ferrocene are not merely chemical curiosities; their unique redox properties make them highly suitable for advanced applications.
-
Electrocatalysis: The ferrocene units within the polymer film can act as electron mediators, facilitating electrochemical reactions that are sluggish at an unmodified electrode. For example, films of this type have been shown to catalyze the oxidation of phenols and mediate the reduction of nitroaromatics.[15]
-
Redox-Mediated Sensing: The reversible and well-defined electrochemical response of the polymer can be perturbed by the presence of specific analytes, forming the basis of a chemical sensor. The polymer can be designed to interact with target molecules, causing a measurable shift in its redox potential or current.[5][7]
-
Energy Storage: The ability of the ferrocene units to be repeatedly oxidized and reduced makes these materials candidates for charge storage applications, such as in supercapacitors or as redox-active layers in batteries.[4][6]
Conclusion and Future Outlook
(1-Chloro-2-formylvinyl)ferrocene is a valuable and accessible monomer for the synthesis of functional, redox-active polymers. The Vilsmeier-Haack synthesis provides a straightforward route to this building block, and reductive electropolymerization offers a direct and controllable method for creating thin films with tailored properties. The resulting polymers exhibit the characteristic stability and electrochemical activity of ferrocene, making them promising materials for catalysis, sensing, and energy applications. Future research may focus on copolymerizing this monomer with other functional units to create multifunctional materials with enhanced electronic, optical, or recognition properties, further expanding the utility of this versatile ferrocene derivative.
References
- Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica.
- Zhong, G., et al. (2020). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. Molecules.
- Li, J., et al. (2021). Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. Polymers.
- Wang, L., et al. (2019). Synthesis of Conjugated Main-Chain Ferrocene-Containing Polymers through Melt-State Polymerization. Organometallics.
- Foucher, D. A., et al. (2002). Synthesis of a Ferrocene-Based Polymer via Ring-Opening Polymerization. Journal of Chemical Education.
- Hudson, R. D. A. (2001). Ferrocene polymers: current architectures, syntheses and utility. Journal of Organometallic Chemistry.
- Yu, Z., et al. (2020). Ferrocene-Based Conjugated Microporous Polymers Derived from Yamamoto Coupling for Gas Storage and Dye Removal. Polymers.
- Schlögl, K., & Steyrer, W. (1966). Ferrocene, ethynyl-. Organic Syntheses.
- Patil, S. A., & Patil, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences.
- Kim, D. H., et al. (1999). Novel Conjugated Polymers Containing Ferrocene. MRS Online Proceedings Library.
- Abd-El-Aziz, A. S., & Shipman, P. O. (2010). Recent Progress in the Synthesis and Applications of Some Ferrocene Derivatives and Ferrocene-Based Polymers. Journal of Inorganic and Organometallic Polymers and Materials.
- Nakashima, H., et al. (2016). Synthesis and Properties of Poly(ferrocenylsilane)s Containing Si-Vinylene Units in the Main Chain. International Journal of Polymer Science.
- Samy, M. M., et al. (2023). Conjugated Microporous Polymers Based on Ferrocene Units as Highly Efficient Electrodes for Energy Storage. Polymers.
- Amer, W. A., et al. (2013). Synthesis, Characterization and Properties of Some Main-Chain Ferrocene-Based Polymers Containing Aromatic Units. Journal of Inorganic and Organometallic Polymers and Materials.
- Ferrocene. Wikipedia.
- Ganie, M. A., et al. (2023). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- He, H., et al. (2020). Electrochemical Applications of Ferrocene-Based Coordination Polymers. ChemPlusChem.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- An Introduction to the Synthesis and Reactions of Ferrocene. AZoM.
- (1-Chloro-2-formylvinyl)ferrocene. Santa Cruz Biotechnology.
- Wright, M. E., & Cochran, B. B. (1993). Synthesis, Characterization, and Polymerization of New Ferrocene-Fluorene Complexes. DTIC.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier Reaction. YouTube (Professor Dave Explains).
- Smith, R. C., et al. (2015). Ferrocene Metallopolymers of Intrinsic Microporosity (MPIMs). Chemical Communications.
- Askarov, I. R., et al. (2019). Synthesis of monoacetyl ferrocene. ResearchGate.
- Chau, P. T. M., & Jin, J. I. (2007). Synthesis and characteristics of poly(para-phenylenevinylene). AJSTD.
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- 3. Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue | MDPI [mdpi.com]
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Application Note: Strategic Derivatization of (1-Chloro-2-formylvinyl)ferrocene
This Application Note and Protocol Guide details the strategic derivatization of (1-Chloro-2-formylvinyl)ferrocene , a versatile "linchpin" intermediate in organometallic synthesis.
Introduction: The Ferrocenyl Linchpin
(1-Chloro-2-formylvinyl)ferrocene (CAS: 12085-68-6), often synthesized via the Vilsmeier-Haack formylation of acetylferrocene, represents a critical electrophilic scaffold in organometallic chemistry. Its structure—a ferrocenyl group attached to a
-
The Formyl Group: Susceptible to nucleophilic addition (amines, active methylenes).
-
The Vinyl Chloride: Activated by the electron-withdrawing carbonyl, allowing for nucleophilic vinylic substitution (
) or elimination. -
The Ferrocenyl Moiety: Provides redox activity (
) and lipophilicity, crucial for biological and electrochemical applications.
This guide focuses on three high-value derivatization pathways: Heterocyclization (to bio-active pyrazoles), Elimination (to ethynylferrocene for materials science), and Condensation (for sensing/NLO applications).
Mechanistic Overview
The reactivity of this molecule is governed by the "push-pull" electronic character. The electron-donating ferrocene stabilizes the carbocation character at the
Figure 1: Strategic reaction pathways for (1-Chloro-2-formylvinyl)ferrocene. The versatility arises from the interplay between the aldehyde and the vinyl chloride.
Protocol A: Synthesis of Ferrocenyl Pyrazoles
Application: Medicinal Chemistry (Anticancer/Antimalarial agents). Mechanism: This reaction proceeds via a cascade sequence: (1) Formation of a hydrazone intermediate, followed by (2) intramolecular nucleophilic attack on the vinyl chloride, and (3) elimination of HCl to aromatize the pyrazole ring.
Materials
-
(1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)
-
Hydrazine hydrate (or substituted hydrazine, e.g., Phenylhydrazine) (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Catalyst: None required (autocatalytic) or mild acid.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mg (0.36 mmol) of (1-Chloro-2-formylvinyl)ferrocene in 5 mL of 1,4-dioxane.
-
Addition: Under an argon atmosphere, add 3 equivalents of the hydrazine derivative dropwise at room temperature (
). -
Initial Stirring: Stir the mixture at
for 2 hours . Note: This allows the initial hydrazone formation without polymerizing the starting material. -
Cyclization: Heat the reaction mixture to
(reflux) for 6 hours . The color will typically shift from deep red/purple to orange-yellow. -
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material (
) should disappear, replaced by a more polar fluorescent spot. -
Workup:
-
Purification: Purify via flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc gradient.[2]
Yield: Typically 60–85% depending on the hydrazine substituent.
Protocol B: Synthesis of Ethynylferrocene
Application: Materials Science (Precursor for "Click" chemistry, molecular wires, and polymers). Mechanism: A base-induced fragmentation. The hydroxide ion attacks the aldehyde, leading to a retro-formylation-like cleavage accompanied by elimination of the vinyl chloride, releasing formate and chloride ions.
Materials
-
(1-Chloro-2-formylvinyl)ferrocene (5.0 g, 18.2 mmol)
-
1,4-Dioxane (50 mL)
-
Sodium Hydroxide (1.0 M aqueous solution, 100 mL)
-
Diethyl Ether (for extraction)
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of (1-Chloro-2-formylvinyl)ferrocene in 50 mL of boiling 1,4-dioxane.
-
Elimination Reaction: Rapidly add 100 mL of boiling 1 M NaOH solution to the dioxane mixture.
-
Critical Step: The rapid addition of hot base is necessary to drive the elimination over competing side reactions.
-
-
Reflux: Heat the mixture at reflux for 20 minutes .
-
Quench: Pour the hot reaction mixture onto 300 g of crushed ice/water mixture.
-
Neutralization: Once cooled, neutralize the mixture carefully with dilute HCl (if necessary) or proceed directly to extraction if the product precipitates.
-
Extraction: Extract the crude ethynylferrocene with pentane or diethyl ether (
mL).-
Why Pentane? Ethynylferrocene is highly soluble in non-polar solvents, while polar byproducts remain in the aqueous phase.
-
-
Finishing: Dry the organic layer over
and concentrate. Sublimation ( @ 0.5 mmHg) yields highly pure orange crystals.
Characterization Data:
-
IR: Strong band at
(C C stretch). -
NMR:
ppm (s, 1H, acetylenic proton).
Figure 2: Workflow for the conversion of (1-Chloro-2-formylvinyl)ferrocene to Ethynylferrocene.
Protocol C: Knoevenagel Condensation (NLO Chromophores)
Application: Nonlinear Optics (NLO) and Electrochemical Sensors. Mechanism: The aldehyde group undergoes condensation with active methylene compounds (e.g., Malononitrile). The vinyl chloride moiety remains intact, extending the conjugation length and enhancing the "push-pull" effect.
Materials
-
(1-Chloro-2-formylvinyl)ferrocene (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst: Piperidine (0.1 mmol) or Basic Alumina
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Methodology
-
Setup: Mix 274 mg of (1-Chloro-2-formylvinyl)ferrocene and 73 mg of malononitrile in 10 mL of Ethanol.
-
Catalysis: Add 10
L of piperidine. -
Reaction: Stir at room temperature for 30–60 minutes . A solid precipitate usually forms as the condensation proceeds.
-
Isolation: Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot ethanol or acetonitrile/water mixture.
-
Result: The product, 2-((2-chloro-3-ferrocenylallylidene)malononitrile, exhibits intense solvatochromism due to the enhanced charge transfer from the ferrocene to the dicyanovinyl group.
Summary of Key Properties
| Property | Value / Description | Relevance |
| Molecular Formula | Precursor stoichiometry | |
| MW | 274.52 g/mol | Calculation of equivalents |
| Appearance | Deep purple/red crystals | Visual purity check (oxidation turns it blue/green) |
| Melting Point | 76–77 °C | Purity verification |
| Redox Potential ( | Electrochemical sensing baseline | |
| Solubility | Soluble in DCM, | Compatible with standard organic protocols |
References
-
Org. Synth. 1986, 64, 73. Preparation of Ethynylferrocene via (1-Chloro-2-formylvinyl)ferrocene.
-
Orient. J. Chem. 2019, 35(2), 863-869. Ferrocenyl Substituted Pyrazoles, Synthesis via Novel Route. [4]
-
Int. J. Res. Pharm. Chem. 2011, 1(3). Synthesis and Antimicrobial Screening of Some Novel Ferrocenyl Derivatives.
-
Acta Chim. Sinica 2006, 64. Electrocopolymerization of (1-Chloro-2-formylvinyl)ferrocene.
Sources
Cross-coupling reactions with the vinyl chloride moiety of (1-Chloro-2-formylvinyl)ferrocene
Executive Summary
(1-Chloro-2-formylvinyl)ferrocene (also known as
This Application Note provides validated protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols overcome the high bond dissociation energy of the C–Cl bond (approx. 90 kcal/mol) by leveraging specialized ligand architectures and the inherent electronic activation of the substrate.
Precursor Synthesis & Quality Control
Before initiating cross-coupling, the quality of the starting material is critical. The synthesis relies on the Vilsmeier-Haack formylation of acetylferrocene.
Reaction:
| Parameter | Specification | Notes |
| Appearance | Dark violet/red crystalline solid | Oxidation leads to brown amorphous solids. |
| Melting Point | 74–76 °C | Sharp melting point indicates isomeric purity. |
| Isomerism | Predominantly (Z)-isomer | The (Z)-isomer (Cl and CHO trans across the alkene) is thermodynamically favored due to steric repulsion between the Ferrocene (Fc) and CHO groups. |
| Storage | 4 °C, under Argon | Aldehyde is susceptible to air oxidation. |
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling allows for the substitution of the chlorine atom with aryl or vinyl groups, creating extended
Mechanistic Insight
Standard Pd(
Protocol
Reagents:
-
Substrate: (1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.5 equiv) -
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base: K
PO (3.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)
and SPhos in dry toluene. Stir for 10 minutes at RT to generate the active Pd(0)-L species. -
Reaction Assembly: Add the ferrocenyl substrate, boronic acid, and finely ground K
PO to a reaction tube equipped with a magnetic stir bar. -
Solvent Addition: Add the pre-complexed catalyst solution and degassed water.
-
Execution: Seal the tube and heat to 80 °C for 6–12 hours. The deep violet color of the starting material will shift to a bright red/orange (depending on the coupled aryl group).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: The product is an aldehyde; avoid using amine-functionalized silica which may form imines.
Application II: Sonogashira Cross-Coupling
This protocol installs an alkyne handle, creating "ferrocenyl-enyne" wires. These are critical for molecular electronics.
Mechanistic Insight
Unlike the Suzuki reaction, the Sonogashira coupling of this substrate can suffer from a competing Michael addition of the amine base to the activated double bond. Therefore, sterically hindered amine bases (e.g., diisopropylamine) or inorganic bases (Cs
Protocol
Reagents:
-
Substrate: (1-Chloro-2-formylvinyl)ferrocene (1.0 equiv)
-
Alkyne: Phenylacetylene or derivatives (1.2 equiv)
-
Catalyst: PdCl
(PPh ) (3 mol%) -
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Diisopropylamine (DIPA) (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Deoxygenation: Rigorously degas THF and DIPA using the freeze-pump-thaw method (3 cycles). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.
-
Mixing: Under Argon flow, charge the flask with the ferrocenyl substrate, Pd catalyst, and CuI.
-
Addition: Add THF, DIPA, and finally the alkyne via syringe.
-
Reaction: Stir at 50 °C for 8 hours. (Note: Higher temperatures >70 °C may cause polymerization of the sensitive enyne-aldehyde product).
-
Monitoring: Monitor via TLC. The product usually has a higher R
than the starting chloride. -
Purification: Pass through a short pad of neutral alumina (to remove Copper salts) before column chromatography.
Visualization: Reaction Pathways & Mechanism
The following diagram illustrates the divergent synthetic pathways and the catalytic cycle specific to the activated vinyl chloride.
Figure 1: Synthetic workflow for (1-Chloro-2-formylvinyl)ferrocene, highlighting the divergent cross-coupling pathways and the potential risk of nucleophilic vinylic substitution (
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | C–Cl bond is too inert. | Switch to SPhos or XPhos ligands. Standard PPh |
| Homocoupling of Alkyne | Oxygen presence in Sonogashira. | Re-degas solvents.[2] Ensure CuI is white/off-white (not green/oxidized). |
| Formation of Imines | Reaction with amine base. | In Sonogashira, use sterically hindered bases (DIPA, DIPEA) to prevent condensation with the aldehyde. |
| Loss of Stereochemistry | Isomerization during coupling. | Keep reaction time <12h. Pd-hydride species (formed from |
| Decomposition on Silica | Acid sensitivity. | The aldehyde is acid-sensitive. Add 1% Et |
References
-
Vilsmeier-Haack Synthesis of Ferrocenyl Acroleins
-
Polin, J., & Schottenberger, H. (1996). (2-Formyl-1-chlorovinyl)ferrocene.[3] Organic Syntheses, 73, 262.
-
-
Suzuki-Miyaura Coupling of Chlorides
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Sonogashira Coupling of Ferrocenes
-
Nemykin, V. N., et al. (2010). Preparation and properties of ferrocenyl-containing porphyrins. Dalton Transactions.[4] (Demonstrates alkyne coupling to ferrocene centers).
-
-
Reactivity of
-Haloacroleins:- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. (Discusses the activation of vinyl halides by carbonyl groups).
-
General Ferrocene Functionalization
- Togni, A., & Hayashi, T. (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH Publishers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Conditions for Ferrocene Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of ferrocene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, enabling you to achieve optimal yields and desired product selectivity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Reaction - FAQs
Q1: What is the Vilsmeier-Haack reaction and why is it used for ferrocene?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic compound.[1][2] Ferrocene, with its electron-rich cyclopentadienyl rings, is an excellent substrate for this electrophilic substitution reaction.[3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] This method is favored for its relatively mild conditions compared to other formylation techniques.[5]
Q2: What is the mechanism of the Vilsmeier-Haack formylation of ferrocene?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich cyclopentadienyl ring of ferrocene attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the ring and forms a cationic intermediate. A base, such as DMF, then removes a proton to restore aromaticity and form an iminium salt intermediate.[1] This intermediate is then hydrolyzed during the aqueous work-up to yield the final formylated ferrocene product.[6]
Caption: Vilsmeier-Haack reaction mechanism for ferrocene formylation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of ferrocene.
Low or No Product Yield
Several factors can contribute to low or no product yield:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water in your reagents or glassware will quench the reagent.[7]
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃.[7]
-
-
Insufficient Reaction Temperature: While the reaction is often initiated at low temperatures, it may require heating to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 40-60°C.[8]
-
-
Improper Stoichiometry: The ratio of ferrocene to the Vilsmeier reagent is critical. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion.
-
Solution: A common starting point is to use a molar ratio of Ferrocene:DMF:POCl₃ of 1:7-11:7-11.[8] However, this may need to be optimized for your specific setup.
-
Poor Product Selectivity (Mono- vs. Di-formylation)
Controlling the degree of formylation is a common challenge. The primary factor influencing the product distribution is the stoichiometry of the reagents.
-
Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent will favor the formation of the di-formylated product. The first formyl group deactivates the cyclopentadienyl ring it is attached to, but the second ring remains reactive.
-
Solution: To favor mono-formylation, carefully control the stoichiometry. Start with a near 1:1 molar ratio of ferrocene to the Vilsmeier reagent (formed from a 1:1 ratio of DMF and POCl₃). You can slowly add a solution of ferrocene to the pre-formed Vilsmeier reagent to maintain a low concentration of ferrocene relative to the reagent.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can also promote di-formylation.
-
Solution: Monitor the reaction closely by TLC. Once the desired amount of mono-formylferrocene is observed and before significant di-formylferrocene appears, quench the reaction.
-
| Parameter | To Favor Mono-formylation | To Favor Di-formylation |
| Ferrocene:Vilsmeier Reagent Ratio | ~ 1:1 to 1:1.5 | > 1:3 |
| Reaction Temperature | Lower (e.g., 0°C to RT) | Higher (e.g., RT to 60°C) |
| Reaction Time | Shorter, monitored by TLC | Longer |
Table 1: General Conditions to Influence Formylation Selectivity.
Work-up and Purification Issues
The work-up procedure is crucial for isolating the product and neutralizing the reactive reagents.
-
Hydrolysis: The iminium salt intermediate must be hydrolyzed to the aldehyde.
-
Standard Procedure: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto crushed ice. This is an exothermic process. Then, neutralize the acidic solution by the dropwise addition of a base, such as a 3 M aqueous sodium hydroxide solution, until the mixture is neutral to pH paper.[9] The product should precipitate out.
-
-
Product Isolation:
-
Solution: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. The crude product can then be dried.
-
Column chromatography is the most effective method for separating these compounds due to their differing polarities.
-
Polarity Differences: Ferrocene is non-polar, while the introduction of the polar formyl group makes formylferrocene more polar. 1,1'-diformylferrocene is the most polar of the three.
-
Chromatography Conditions:
-
Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for ferrocene derivatives.[9]
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes to elute the unreacted ferrocene (which will appear as a yellow band). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane to elute the monoformylferrocene (orange band) and then the diformylferrocene (red band).[9][10] A typical gradient could be starting with pure hexanes and gradually increasing the percentage of ethyl acetate.
-
| Compound | Polarity | Elution Order (from non-polar to polar eluent) |
| Ferrocene | Non-polar | 1st (Yellow band) |
| Formylferrocene | Moderately polar | 2nd (Orange band) |
| 1,1'-Diformylferrocene | Polar | 3rd (Red band) |
Table 2: Elution Order of Ferrocene and its Formylated Derivatives in Column Chromatography.
Side Reactions and Contaminants
A blue or green coloration is often indicative of the oxidation of the iron center in ferrocene from Fe(II) to Fe(III), forming the ferrocenium ion.
-
Causes of Oxidation: The Vilsmeier-Haack conditions are generally not strongly oxidizing. However, the presence of impurities or exposure to air for prolonged periods, especially during work-up in an acidic medium, can lead to some oxidation.
-
Prevention: Conduct the reaction under an inert atmosphere. During the work-up, neutralize the acidic solution promptly after hydrolysis.
-
Removal of Ferrocenium Salts: Ferrocenium salts are generally more water-soluble than ferrocene and its formylated derivatives and can often be removed during the aqueous work-up and washing steps.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of Monoformylferrocene
This protocol is optimized for the selective synthesis of monoformylferrocene.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (7 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (7 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction: Dissolve ferrocene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[11]
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to 0°C and slowly pour it onto a stirred mixture of ice and water. Neutralize the solution to pH 6-7 by the careful addition of a saturated sodium hydroxide or potassium hydroxide solution.[8]
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on alumina, eluting with a gradient of hexanes and ethyl acetate.
Caption: Experimental workflow for the synthesis of monoformylferrocene.
References
-
Chemoselective synthesis of multifunctional ferrocene-containing derivatives by the cross Rauhut–Currier reaction. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
2.3: Day 3 Procedure - Thin-layer Chromatography. (2020, June 22). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
- CN103601761A - Synthetic method of ferrocene derivatives. (n.d.). Google Patents.
-
An Introduction to the Synthesis and Reactions of Ferrocene. (2014, September 15). AZoM. Retrieved February 22, 2026, from [Link]
-
-
Acylation of Ferrocene. (n.d.). Web Pages. Retrieved February 22, 2026, from [Link]
-
-
Ferrocene. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Experiment #4: The Preparation of Ferrocene & Acetylferrocene. (n.d.). Massachusetts Institute of Technology. Retrieved February 22, 2026, from [Link]
-
Ferrocene. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
- CN103145768A - Method for preparing ferrocenecarboxaldehyde. (n.d.). Google Patents.
-
Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. (2025, April 14). Retrieved February 22, 2026, from [Link]
-
Separation of planar chiral ferrocenes by capillary electrokinetic chromatography and liquid... (2022, August 16). PubMed. Retrieved February 22, 2026, from [Link]
-
TLC & Column Chromatography Lab: Ferrocene Separation. (2020, October 29). Studylib. Retrieved February 22, 2026, from [Link]
-
MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE PREPARATION OF FERROCENE AND ACETYLFERROCENE. (n.d.). Retrieved February 22, 2026, from [Link]
-
A Convenient Synthesis of 1,2-Diformylferrocene and 2Acyl1-formylferrocenes. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Highly selective synthesis of acetylferrocene by acylation of ferrocene over zeolites. (2007, August 15). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Theory Video - Ferrocene Column. (2023, January 20). YouTube. Retrieved February 22, 2026, from [Link]
-
The separation of ferrocene, acetylferrocene, and diacetylferrocene. A dry-column chromatography experiment. (1973, May 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
THE PREPARATION AND CHARACTERIZATION OF SOME NOVEL FERROCENIL DERIVATIVES. (2021, June 26). Bulletin of Natural Sciences Research. Retrieved February 22, 2026, from [Link]
-
Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. (2020, March 30). YouTube. Retrieved February 22, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 22, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
Multi-Ferrocene-Based Ligands: From Design to Applications. (2025, March 17). Chemical Reviews. Retrieved February 22, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Novel ferrocene imide derivatives: synthesis, conformational analysis and X-ray structure. (n.d.). Retrieved February 22, 2026, from [Link]
-
hydroxymethylferrocene. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]
-
Vilsmeier-Haack reaction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025, April 22). Retrieved February 22, 2026, from [Link]
-
Synthesis, Structural Characterization of a Novel Ferrocene Derivative and Preliminarily Anticancer Activity. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Selective synthesis of acetylferrocene by acylation of ferrocene over 20 %Cs-DTP/K-10 solid acid catalyst. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Vilsmeier Haack Reaction. (2024, March 20). Reddit. Retrieved February 22, 2026, from [Link]
-
Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011, March 2). Retrieved February 22, 2026, from [Link]
-
Vilsmeier Reaction. (2021, August 17). YouTube. Retrieved February 22, 2026, from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103145768A - Method for preparing ferrocenecarboxaldehyde - Google Patents [patents.google.com]
- 9. web.mit.edu [web.mit.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (1-Chloro-2-formylvinyl)ferrocene
This guide is designed for researchers and process chemists synthesizing (1-Chloro-2-formylvinyl)ferrocene , a critical precursor for ethynylferrocene and ferrocenyl-containing polymers. The content is structured to address technical hurdles directly, moving beyond standard textbook descriptions to practical, failure-mode analysis.
Executive Summary & Reaction Context
The synthesis of (1-Chloro-2-formylvinyl)ferrocene involves the Vilsmeier-Haack formylation of acetylferrocene using phosphorus oxychloride (
The Core Transformation:
Critical Quality Attributes (CQAs):
-
Appearance: Dark purple-red crystalline solid.
-
Purity:
(impurities often include unreacted starting material and de-chlorinated artifacts). -
Stability: Sensitive to acid-catalyzed polymerization during workup.
Troubleshooting Dashboard
Use this matrix to quickly identify the root cause of observed anomalies.
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/tar instead of solid | Acid-catalyzed polymerization of the vinyl group. | Ensure neutralization with Sodium Acetate (solid) rather than strong bases; keep pH buffered. |
| Yellow/Orange spots on TLC | Unreacted Acetylferrocene or Ferrocene.[2] | Increase |
| Deep Red/Brown impurity (low | 1,1'-Bis(1-chloro-2-formylvinyl)ferrocene . | Check starting Acetylferrocene purity. It likely contains 1,1'-Diacetylferrocene . Recrystallize starting material. |
| Presence of "Unstable Intermediate" | (1-Chlorovinyl)ferrocene (incomplete formylation). | Reaction time too short or insufficient Vilsmeier reagent. Extend heating phase before hydrolysis. |
| Low Yield | Hydrolysis failure or Vilsmeier reagent decomposition. | Exothermic Control: Add |
Detailed Technical FAQs
Q1: I observe a persistent impurity just below the product spot on TLC. What is it?
Diagnosis: This is likely (1-chlorovinyl)ferrocene (
-
Use a large excess of
(typically 3–4 equivalents relative to acetylferrocene). -
Ensure the reaction mixture is heated (usually ~60–80°C) for adequate time (2–4 hours) to drive the conversion from the vinyl intermediate to the formylated product.
Q2: Why does the protocol recommend Sodium Acetate for neutralization instead of NaOH or ?
Diagnosis: Prevention of Polymerization .
Technical Insight: Vinylferrocene derivatives are notoriously prone to acid-catalyzed cationic polymerization. Strong mineral acids generated during the hydrolysis of excess
-
NaOH can be too harsh, potentially causing haloform-type degradation or elimination reactions.
-
Sodium Acetate Trihydrate provides a buffered environment (pH ~4–5), which is sufficient to hydrolyze the iminium salt to the aldehyde but mild enough to prevent polymerization of the electron-rich vinylferrocene moiety.
Q3: My product contains a significant amount of a "double-reacted" species. How do I avoid this?
Diagnosis: Contamination with 1,1'-Bis(1-chloro-2-formylvinyl)ferrocene . Technical Insight: This side product arises exclusively from 1,1'-Diacetylferrocene , a common impurity in commercial or crude acetylferrocene (formed during Friedel-Crafts acetylation of ferrocene if conditions aren't strictly mono-selective). The Vilsmeier reaction is robust and will formylate both acetyl groups if present. Solution:
-
Purify Starting Material: You cannot easily separate the bis-product from the mono-product efficiently at the end. You must purify acetylferrocene (recrystallization from hexane/ethanol or column chromatography) before starting the Vilsmeier reaction.
Q4: Are there stereoisomers I should be worried about?
Diagnosis: E/Z Isomerism .
Technical Insight: The structure
-
The Vilsmeier-Haack reaction on methyl ketones typically yields the (Z)-isomer (where the Chlorine and the Aldehyde group are trans to each other sterically, but cis in terms of the double bond formation mechanism involving the iminium intermediate).
-
However, bond rotation can occur under thermal stress or acidic conditions.
-
Impact: For most downstream applications (like synthesis of ethynylferrocene via elimination), the isomer ratio is less critical as both eliminate to the alkyne. However, for crystallography or polymer precursors, isomeric purity must be checked via
NMR (coupling constant of the vinyl proton).
Mechanistic Pathway & Side Product Formation[5][6]
The following diagram illustrates the reaction flow and points of divergence where side products are generated.
Figure 1: Reaction pathway highlighting the main synthesis route (green) and critical side-product divergence points (red).
Optimized Experimental Protocol
Reference Standard: Adapted from Organic Syntheses (Rosenblum et al.) [1].
Reagents:
-
Acetylferrocene (2.28 g, 10 mmol) - Must be free of diacetylferrocene.
-
Phosphorus Oxychloride (
) (3.5 mL, ~37 mmol) - Freshly distilled recommended. -
DMF (Dimethylformamide) (10 mL).
-
Sodium Acetate Trihydrate (Solid).[2]
Step-by-Step:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (10 mL) to
in an ice bath. -
Vilsmeier Complex Formation: Add
(3.5 mL) dropwise with stirring. A white/yellow precipitate (Vilsmeier salt) will form. Stir for 15 minutes. -
Addition: Add Acetylferrocene (2.28 g) in one portion. The mixture will turn deep red/purple.
-
Reaction: Stir at
for 30 minutes, then warm to room temperature and stir for 2 hours. (Monitor via TLC; if "unstable intermediate" persists, heat gently to 40°C for 1 hour). -
Quenching (Critical):
-
Prepare a flask with crushed ice (~50 g) and Sodium Acetate Trihydrate (15 g).
-
Pour the reaction mixture slowly onto the ice/NaOAc mixture with vigorous stirring.
-
Note: The NaOAc buffers the HCl generated. Do not use water alone.
-
-
Isolation: Stir the aqueous suspension for 1 hour. The product should precipitate as a dark purple solid.
-
Purification: Filter the solid. Wash with water (to remove DMF/salts) and cold methanol (to remove trace unreacted acetylferrocene).
-
Yield: Typically 70–85%.
-
Characterization:
NMR ( ): 4.24 (s, 5H, Cp), 4.57 (t, 2H), 4.75 (t, 2H), 6.40 (d, 1H, Vinyl-H), 10.09 (d, 1H, CHO).
-
References
-
Rosenblum, M.; Brawn, N.; Papenmeier, J.; Applebaum, M. (1988). "Ferrocene, ethynyl-".[2][3] Organic Syntheses, Coll.[5] Vol. 6, p.584.
-
Mikhaleva, A. I.; Ivanov, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. (2009).[6] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes". Synthesis, 2009(04), 587-590.
-
Vilsmeier, A.; Haack, A. (1927).[5][7] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide". Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.
-
Doc Brown's Chemistry. "Isomerism of Dichloroethene and related compounds".
Sources
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of (1-Chloro-2-formylvinyl)ferrocene
This guide provides in-depth troubleshooting and practical advice for the column chromatography purification of (1-Chloro-2-formylvinyl)ferrocene. This compound, often synthesized via the Vilsmeier-Haack reaction of ferrocene, typically requires separation from unreacted starting material and potential byproducts.[1][2] This document is designed for researchers and drug development professionals to navigate the common challenges associated with this specific purification.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
Question: My primary orange/red band is stuck at the top of the column and won't move. What's happening?
Answer:
-
Probable Cause(s):
-
Insufficiently Polar Eluent: The most common cause is that the mobile phase (solvent) is too non-polar. (1-Chloro-2-formylvinyl)ferrocene, with its chloro, formyl, and vinyl groups, is significantly more polar than the parent ferrocene.[3] It requires a more polar solvent to overcome its strong adsorption to the stationary phase (silica or alumina).
-
Compound Precipitation: If the compound was loaded in a solvent in which it is only sparingly soluble, and the running eluent is a poor solvent for it, the compound may have precipitated at the top of the column.
-
-
Solution(s):
-
Implement Gradient Elution: Do not rely on a single solvent system. Start with a non-polar solvent like hexane to elute the non-polar, bright yellow unreacted ferrocene.[4] Then, gradually increase the polarity of the eluent by slowly introducing a more polar solvent such as ethyl acetate or dichloromethane.[5] This gradual change will allow the target compound to start moving down the column. A good starting point for the more polar step is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Pre-column Solubility Check: Always ensure your crude product is fully dissolved in the minimum amount of the solvent used for loading, which should ideally be only slightly more polar than your initial eluent (e.g., dichloromethane).[6][7]
-
Question: I see multiple colored bands, but they are smeared together, resulting in poor separation and cross-contaminated fractions. Why?
Answer:
-
Probable Cause(s):
-
Column Overloading: Too much crude sample was loaded onto the column relative to the amount of stationary phase. This is a very common error.
-
Poor Column Packing: The stationary phase was not packed uniformly, leading to "channeling." This means solvent and dissolved compounds are flowing through cracks or less dense areas, bypassing proper interaction with the silica/alumina.[8]
-
Initial Eluent Too Polar: If the starting solvent is too polar, it will wash all components down the column too quickly, preventing effective separation.[5] The principle of chromatography relies on differential migration.
-
Sample Band Too Diffuse: The sample was loaded in too large a volume of solvent, creating a very wide initial band.[7]
-
-
Solution(s):
-
Adhere to Loading Ratios: A general rule of thumb is a mass ratio of 1:30 to 1:100 of crude product to stationary phase. For a challenging separation, use more stationary phase.
-
Proper Packing Technique: Use the "slurry packing" method. Mix your silica gel with the initial non-polar eluent to form a uniform, bubble-free slurry before pouring it into the column.[6] Gently tap the column as the slurry settles to ensure a compact, even bed. Add a thin layer of sand on top to prevent disruption when adding solvent.[8][9]
-
Optimize with TLC First: Before running the column, use Thin Layer Chromatography (TLC) to determine the ideal solvent system. The starting eluent should move the least polar compound (ferrocene) to an Rf value of about 0.4-0.5, while the target compound remains near the baseline.[6]
-
Concentrated Sample Loading: Dissolve the crude mixture in the absolute minimum volume of solvent required for complete dissolution. For solid loading, dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.[4]
-
Question: The color of my compound band changed from orange-red to a dark brown or green as it moved down the column, and my yield is very low. What happened?
Answer:
-
Probable Cause(s):
-
Decomposition on Stationary Phase: Ferrocene and its derivatives can be sensitive. Standard silica gel is slightly acidic, which can catalyze decomposition of sensitive compounds over the long exposure time of a column run.[10][11]
-
Oxidation: The ferrocene moiety can be oxidized to the blue-green ferrocenium ion, especially if exposed to acidic conditions and air.[12] While (1-Chloro-2-formylvinyl)ferrocene is more stable than ferrocene due to the electron-withdrawing groups, it is not immune to degradation.
-
-
Solution(s):
-
Deactivate the Silica Gel: Before preparing the slurry, you can "deactivate" the silica gel. This is done by mixing it with the chosen eluent containing a small amount (0.5-1%) of a base like triethylamine or pyridine to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. However, always test the stability of your compound on a small TLC plate of the chosen stationary phase first.[11]
-
Work Quickly: Do not let the column run unnecessarily long. If using air pressure ("flash" chromatography), apply gentle and steady pressure to speed up the process.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for this purification?
A1: The standard choice is silica gel (60 Å, 230-400 mesh) for the stationary phase due to its high resolving power.[3] For the mobile phase, a gradient elution is highly recommended.[13] Start with a non-polar solvent to elute non-polar impurities and unreacted ferrocene, then gradually increase polarity to elute the more polar (1-Chloro-2-formylvinyl)ferrocene.
| Compound | Relative Polarity | Typical Eluent System (Gradient) | Expected Rf (on Silica TLC) |
| Ferrocene | Low | 100% Hexane or Petroleum Ether | ~0.8-0.9 (in 9:1 Hexane:EtOAc) |
| (1-Chloro-2-formylvinyl)ferrocene | High | Start: 100% Hexane -> Gradient to 8:2 Hexane:Ethyl Acetate | ~0.3-0.4 (in 8:2 Hexane:EtOAc) |
| Di-substituted byproducts (if any) | Very High | May require higher polarity (e.g., 1:1 Hexane:EtOAc) | <0.2 (in 8:2 Hexane:EtOAc) |
Note: The optimal solvent ratio should always be determined by preliminary TLC analysis.[5]
Q2: How do I properly pack the column and load my sample?
A2: Proper column preparation is critical for good separation.[14] The following workflow ensures a well-packed column and a concentrated sample band.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. echemi.com [echemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Ferrocene - Wikipedia [en.wikipedia.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Guide: Purification of Acetylferrocene from Reaction Mixtures
Department: Chemical Synthesis & Purification Support Document ID: TS-ORG-MET-004 Subject: Removal of Unreacted Ferrocene and Diacetylferrocene Byproducts Audience: Research Scientists, Process Chemists
Executive Summary & Separation Logic
The Friedel-Crafts acylation of ferrocene typically yields a crude mixture containing three distinct species:
-
Unreacted Ferrocene (Starting Material): Non-polar, yellow.
-
Acetylferrocene (Target Product): Moderately polar, orange/red.
-
1,1'-Diacetylferrocene (Over-acylated Byproduct): Highly polar, dark red/brown.
Because the target product (acetylferrocene) has a lower melting point (
Decision Matrix: Workflow Selection
Figure 1: Purification logic flow. Chromatography is recommended for >95% purity requirements.
Technical Data & Solubility Profile
Understanding the physicochemical properties of the mixture components is critical for designing the separation.
| Compound | Appearance | Polarity | Melting Point | Solubility (Hexanes) | |
| Ferrocene | Yellow Crystalline | Non-polar | High | ||
| Acetylferrocene | Orange Needles | Moderate | Moderate | ||
| Diacetylferrocene | Dark Red/Brown | Polar | Low |
Protocol A: Flash Column Chromatography (Recommended)
This protocol utilizes a step-gradient elution to isolate the target product. The non-polar ferrocene is flushed out first, followed by the target, leaving the polar byproducts on the column.
Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
-
Stationary Phase: Silica Gel 60 (
mesh). Note: Alumina can be used but Silica provides better resolution for this specific carbonyl separation. -
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (or Diethyl Ether).
-
Column: Glass column with fritted disc (diameter depends on scale; use 30:1 silica-to-sample ratio).
Step-by-Step Procedure
-
Column Packing (Slurry Method):
-
Prepare a slurry of Silica Gel in 100% Hexanes .
-
Pour into the column and tap to settle.[1] Ensure the solvent level never drops below the silica line (prevents cracking).
-
Add a 1 cm layer of sea sand on top to protect the bed.
-
-
Sample Loading (Dry Load):
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Add a small amount of silica gel (approx.[1] 2x mass of crude) to the solution.
-
Evaporate the DCM on a rotary evaporator until you have a free-flowing dry powder.
-
Carefully pour this powder onto the sand layer of the column.[1]
-
-
Elution Strategy (The "Push-Pull" Gradient):
-
Fraction Set 1 (Removal of Ferrocene):
-
Elute with 100% Hexanes .
-
Observation: A bright yellow band (Ferrocene) will travel quickly down the column.
-
Collect this fraction until the eluent runs clear. This allows recovery of starting material.
-
-
Fraction Set 2 (Elution of Acetylferrocene):
-
Fraction Set 3 (Trapping the Byproduct):
-
The dark red/brown band (Diacetylferrocene) will remain near the top or move very slowly.
-
Stop collection once the orange band has eluted. If you need to clean the column, flush with 100% Ethyl Acetate (discard waste).
-
-
-
Isolation:
-
Combine the "Orange" fractions.
-
Remove solvent via rotary evaporation.[1]
-
Dry under high vacuum to obtain orange needle-like crystals.
-
Visualizing the Column Dynamics
Figure 2: Chromatographic separation profile. Note how increasing polarity mobilizes the target product.
Protocol B: Recrystallization (Alternative)
Use this method only if the crude mixture contains low amounts of diacetylferrocene and you wish to avoid chromatography.
-
Solvent Choice: Hexanes (or Cyclohexane).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling hexanes.
-
Hot Filtration: If there are insoluble black tars (polymeric decomposition), filter while hot.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath.
-
Filtration: Acetylferrocene crystallizes as rosettes/needles. Unreacted ferrocene is significantly more soluble in cold hexanes and will largely remain in the mother liquor.
-
Warning: If the concentration is too high, ferrocene will co-precipitate.
-
Troubleshooting & FAQs
Q: My product came out as an oil instead of crystals. Why? A: This is usually due to residual solvent entrapment or the presence of diacetylferrocene impurities which depress the melting point.
-
Fix: Dissolve the oil in a small amount of DCM, transfer to a vial, and evaporate slowly. Scratch the glass with a spatula to induce nucleation. If it remains an oil, run a small column to remove the diacetyl impurity.
Q: The yellow and orange bands are overlapping on the column. A: You likely overloaded the column or increased polarity too quickly.
-
Fix: Ensure you use the "Dry Load" method described above.[5][1] Wet loading (pouring a liquid solution) often causes band streaking. Also, ensure you flush with at least 2 column volumes of 100% Hexane before switching to the Hexane:Ethyl Acetate mix.
Q: Can I use sublimation to purify the product?
A: Not recommended for the mixture. While Ferrocene sublimes at ~
Q: Why is my yield higher than 100%? A: The most common cause is insufficient drying (trapped solvent) or the presence of wet silica gel in the product if the column frit was damaged. Ensure the product is dried under high vacuum for at least 1 hour.
References
-
Boerth, D. W. (2025). Friedel-Crafts Acylation of Ferrocene. Journal of Chemical Education. (Generalized citation based on standard curriculum).
-
Massachusetts Institute of Technology (MIT) . Experiment #2: Ferrocene and Acetylferrocene. OpenCourseWare.
-
ThermoFisher Scientific . Microscale Friedel-Crafts Acylation of Ferrocene. Technical Notes.
-
University of Colorado Boulder . Column Chromatography Procedures. Organic Chemistry Laboratory Manual.
Sources
Characterization of impurities in (1-Chloro-2-formylvinyl)ferrocene synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and characterization of (1-Chloro-2-formylvinyl)ferrocene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for (1-Chloro-2-formylvinyl)ferrocene?
The most reliable and commonly used method is the Vilsmeier-Haack reaction performed on acetylferrocene.[1] This reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halide like phosphorus oxychloride (POCl₃), to formylate the acetyl group's α-carbon while also introducing a chlorine atom.[2][3][4]
Q2: What is the Vilsmeier reagent and why is its preparation critical?
The Vilsmeier reagent is a chloroiminium salt, specifically N,N-dimethyl-chloromethyleniminium chloride, formed from the reaction of DMF and POCl₃.[4][5] Its formation is a highly exothermic process.[1] Proper temperature control (e.g., 0°C) during its preparation is crucial to prevent degradation and ensure the formation of the correct electrophilic species for the subsequent reaction with acetylferrocene.
Q3: What is the expected yield and appearance of the final product?
Following a well-optimized procedure, (1-Chloro-2-formylvinyl)ferrocene can be isolated as deep purple or ruby-red crystals with a melting point of 76–77°C.[1] Yields are typically high, often in the range of 85–93%, provided the reaction and workup are performed with care.[1]
Q4: Is column chromatography required to purify the product?
A significant advantage of the established protocol is that it is designed to yield a product of high purity without the need for chromatography.[1] This is achieved through a carefully controlled reaction and a specific aqueous workup procedure that effectively removes unreacted starting material and byproducts. However, if significant impurities are detected, chromatography may become necessary.
Q5: Why is an excess of phosphorus oxychloride (POCl₃) recommended?
Using an excess of POCl₃ relative to acetylferrocene is critical to suppress the formation of an unstable byproduct, (1-chlorovinyl)ferrocene.[1] This byproduct lacks the desired formyl group and arises from an alternative reaction pathway that becomes significant if the Vilsmeier reagent is not present in sufficient excess.
Troubleshooting Guide: From Reaction to Characterization
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of Product
-
Observation: After workup, very little or no solid product is obtained. The aqueous layer may be dark, or only an oily residue remains.
-
Probable Cause & Solution:
-
Reagent Inactivity: POCl₃ is highly sensitive to moisture. If it has been improperly stored, it will hydrolyze and become ineffective.
-
Solution: Use a fresh, unopened bottle of POCl₃ or one that has been stored under an inert atmosphere. Ensure all glassware is rigorously dried before use.
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from DMF and POCl₃) will lead to an incomplete reaction.
-
Solution: Carefully verify the molar equivalents of acetylferrocene, DMF, and POCl₃. The established procedure recommends a significant excess of both DMF and POCl₃.[1]
-
-
Poor Temperature Control: Allowing the temperature to rise significantly during the addition of POCl₃ to DMF can degrade the Vilsmeier reagent.
-
Solution: Prepare the Vilsmeier reagent at 0°C in an ice bath with vigorous stirring and add the POCl₃ dropwise to manage the exotherm.[1]
-
-
Problem 2: Oily Product or Incorrect Melting Point
-
Observation: The isolated product is a dark oil or a solid with a broad, low melting point, rather than the expected purple crystals.
-
Probable Cause & Solution:
-
Unreacted Acetylferrocene: The most common impurity is the starting material, acetylferrocene, which is an orange solid. Its presence will lower the melting point of the final product.
-
Solution: During the workup, the protocol specifies an ether wash. If this ether layer turns orange, it contains ferrocene-based impurities and should be removed and replaced.[1] If this impurity persists, it can be removed by silica gel column chromatography (a gradient of hexane/ethyl acetate is a good starting point).
-
-
Formation of (1-chlorovinyl)ferrocene: As mentioned in FAQ #5, insufficient POCl₃ can lead to the formation of this unstable byproduct.
-
Solution: Ensure the correct stoichiometry is used in future attempts. This impurity is difficult to remove post-synthesis, making prevention key.
-
-
Polymerization: Careless handling during the aqueous workup can sometimes lead to the formation of polymeric side products.[1]
-
Solution: Perform the neutralization and extraction steps promptly and efficiently. Avoid letting the reaction mixture sit for extended periods in the biphasic system.
-
-
Problem 3: Ambiguous or Incorrect NMR Spectrum
-
Observation: The ¹H NMR spectrum of the product shows unexpected signals or incorrect integration ratios.
-
Probable Cause & Solution:
-
Contamination with Acetylferrocene: The presence of a sharp singlet around δ 2.4 ppm indicates the methyl protons of acetylferrocene.
-
Solution: The product requires further purification. See Problem 2, Cause 1.
-
-
Contamination with (1-chlorovinyl)ferrocene: This impurity will lack the characteristic pair of doublets for the formyl proton (δ ~10.1 ppm) and the adjacent vinyl proton (δ ~6.4 ppm).
-
Solution: This indicates a fundamental issue with the reaction stoichiometry. The synthesis should be repeated with a proper excess of POCl₃.
-
-
Disubstitution on the Second Ring: While less common for this specific reaction, Vilsmeier-Haack or Friedel-Crafts type reactions can sometimes occur on the unsubstituted cyclopentadienyl (Cp) ring, leading to 1,1'-disubstituted products.
-
Solution: This would result in a more complex spectrum, with the loss of the large 5H singlet for the unsubstituted Cp ring. Such byproducts are typically formed under more forcing conditions. Adhering to the recommended 2-hour reaction time at 0°C should prevent this.[1]
-
-
Appendices
A1: Key Experimental Protocols
Protocol 1: Synthesis of (1-Chloro-2-formylvinyl)ferrocene (Adapted from Organic Syntheses, Coll. Vol. 10, p.296 (2004); Vol. 76, p.159 (1999))[1]
-
Setup: Charge a dry, three-necked flask equipped with a magnetic stirrer, argon inlet, and addition funnel with acetylferrocene (1.0 eq) and DMF (3.2 eq).
-
Vilsmeier Reagent Preparation: In a separate dry flask, cool DMF (3.2 eq) in an ice bath. Cautiously add POCl₃ (2.7 eq) while agitating.
-
Reaction: Cool the acetylferrocene/DMF mixture to 0°C. Add the prepared Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature at 0°C. The mixture will change color from brown to deep blue.
-
Stirring: Stir the reaction mixture at 0°C for 2 hours.
-
Workup:
-
Add diethyl ether (approx. 3 volumes relative to the initial DMF).
-
Under vigorous stirring and continued cooling, cautiously add sodium acetate trihydrate (8.5 eq) in one portion, followed by a small amount of water.
-
Remove the ice bath. The organic layer should turn a deep ruby red.
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with diethyl ether until the organic layer is nearly colorless.
-
Combine the organic phases and wash carefully with saturated aqueous sodium bicarbonate solution, then with water.
-
-
Isolation: Dry the organic phase over sodium sulfate, filter, and concentrate using a rotary evaporator to afford the product as deep purple crystals.
A2: Comparative Characterization Data
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| (1-Chloro-2-formylvinyl)ferrocene (Product) | 10.09 (d, 1H, CHO), 6.40 (d, 1H, =CH), 4.75 (s, 2H, Cp-sub), 4.57 (s, 2H, Cp-sub), 4.24 (s, 5H, Cp-unsub)[1] | 1671 (C=O, aldehyde), 2851 (C-H, aldehyde)[1] |
| Acetylferrocene (Starting Material) | 4.80 (t, 2H, Cp-sub), 4.51 (t, 2H, Cp-sub), 4.20 (s, 5H, Cp-unsub), 2.40 (s, 3H, -CH₃) | ~1680 (C=O, ketone) |
| (1-chlorovinyl)ferrocene (Byproduct) | Absence of signals at ~10.1 and ~6.4 ppm. Vinyl protons would appear further upfield. | Absence of strong C=O band around 1670 cm⁻¹. |
| 1,1'-Disubstituted Impurity | Absence of the large 5H singlet at ~4.2 ppm. A more complex pattern of two symmetric triplets or singlets for the two substituted rings would be observed.[6] | Similar to the monosubstituted product, but may show slight shifts. |
A3: Visualization of Mechanisms and Workflows
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Caption: Formation pathways for common reaction impurities.
Caption: Overall workflow for synthesis and analysis.
References
-
Polin, J.; Schottenberger, H. Ethynylferrocene. Organic Syntheses, Coll. Vol. 10, p.296 (2004); Vol. 76, p.159 (1999). [Link]
-
Chavan, S. S.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NRO Chemistry. Vilsmeier-Haack Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
AZoM. An Introduction to the Synthesis and Reactions of Ferrocene. AZoM.com. [Link]
-
RSC Publishing. A Chiroptical Molecular Sensor for Ferrocene. The Royal Society of Chemistry. [Link]
-
VIPEr. Synthesis and Characterization of Ferrocene, Acetylferrocene and Ferrocenylethanol. VIPEr. [Link]
-
MDPI. Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. MDPI. [Link]
-
Zora, M.; Gormen, M. Synthesis of ferrocenyl pyrazoles by the reaction of (2-formyl-1-chlorovinyl)ferrocene with hydrazine derivatives. Journal of Organometallic Chemistry. [Link]
-
Plazuk, D.; et al. Synthesis and characterization of new ferrocenyl bishydrazones. Comptes Rendus Chimie. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Synthesis and characterization of new ferrocenyl bishydrazones [comptes-rendus.academie-sciences.fr]
Technical Support Center: Poly(vinylferrocene) Stability & Optimization
The following guide is designed as an interactive Technical Support Center for researchers working with Poly(vinylferrocene) (PVF) and its copolymers.
Status: Active | Ticket: PVF-STAB-001 | Specialist: Senior Application Scientist
Welcome to the PVF Optimization Hub. You are likely here because your redox polymer films are exhibiting signal decay, delamination, or leaching during electrochemical cycling.
This guide moves beyond basic synthesis; it addresses the causality of failure and provides self-validating protocols to engineer robust metallopolymers.
⚡ Module 1: Diagnosing Signal Decay (Chemical Instability)
User Issue: "My cyclic voltammetry (CV) peak currents decrease by >50% after 50 cycles in aqueous buffer."
The Root Cause: Nucleophilic Attack
The instability of PVF is rarely due to the neutral ferrocene state. The danger zone is the oxidized ferrocenium ion (Fc⁺) .
-
The Mechanism: Upon oxidation, the ferrocenium center becomes electron-deficient.
-
The Attack: In nucleophilic solvents (water, buffers with
or ), the iron center or the cyclopentadienyl (Cp) ring undergoes nucleophilic attack. -
The Result: Iron displacement, ring cleavage, and loss of redox activity.
🛠️ Troubleshooting Protocol: Electrolyte & pH Engineering
Step 1: Anion Substitution (The "Hydrophobic Shell" Effect)
Hydrophilic anions (
| Anion Type | Stability Rating | Mechanism | Recommendation |
| Chloride ( | 🔴 Critical Failure | High hydration; facilitates | AVOID in long-term cycling. |
| Perchlorate ( | 🟡 Moderate | Lower hydration; improves | Use with caution (safety). |
| PF₆⁻ / TFSI⁻ | 🟢 Excellent | Excludes water from the redox center (ion-pairing). | HIGHLY RECOMMENDED . |
Step 2: pH Management
-
Rule: Maintain pH < 4.0 if possible.
-
Reasoning: At pH > 4, hydroxide ions (
) become the dominant nucleophile, reacting with to form Ferric hydroxide ( ), which is electrochemically inactive and precipitates.
📊 Visualization: The Degradation Pathway
The following diagram illustrates why your signal is dying.
Caption: Figure 1. The "Death Spiral" of PVF. Reversibility is competed against by nucleophilic attack on the oxidized cation.
🔗 Module 2: Preventing Film Failure (Physical Stability)
User Issue: "The polymer film peels off the electrode or dissolves into the solution."
The Root Cause: Osmotic Stress & Lack of Crosslinking
During redox cycling, counter-ions enter and exit the film to maintain electroneutrality. This causes the film to swell and shrink repeatedly (breathing mode). Without crosslinking, polymer chains disentangle and dissolve (leaching) or delaminate from the electrode.
🛠️ Protocol: Covalent Crosslinking with Glycidyl Methacrylate (GMA)
To fix this, we do not just "mix" the polymer; we engineer a thermoset network . We recommend synthesizing a copolymer of Vinylferrocene (VFc) and Glycidyl Methacrylate (GMA).
The Recipe: Poly(VFc-co-GMA) Crosslinking
-
Synthesis: Copolymerize VFc and GMA (Feed ratio 85:15 or 90:10).
-
Casting: Drop-cast the polymer solution (in Toluene or THF) onto the electrode.
-
Crosslinking Agent: Add a diamine crosslinker (e.g., 1,6-hexamethylenediamine or Jeffamine) to the casting solution (1-2 wt% relative to polymer).
-
Curing (The Critical Step):
Self-Validation Check:
-
Soak the cured film in pure THF (a good solvent for linear PVF).
-
Pass: The film swells but does not dissolve.
-
Fail: The film disappears. (Increase curing time or diamine concentration).
📊 Visualization: The Stabilization Workflow
Caption: Figure 2. Transformation of soluble linear chains into a robust, solvent-resistant thermoset via epoxide-amine chemistry.
🛡️ Module 3: Advanced Copolymer Engineering
User Issue: "I need to operate in aqueous media, but crosslinking isn't enough."
Strategy: Hydrophobic Shielding
If water cannot reach the ferrocene center, it cannot degrade it. Introduce a hydrophobic block or random comonomer.
Recommended Comonomer: Styrene Synthesize Poly(vinylferrocene-co-styrene) .
-
Why? Styrene is electrochemically inert and highly hydrophobic.
-
Effect: It creates "hydrophobic pockets" around the ferrocene units. Even when the film is submerged in water, the local micro-environment around the iron center remains "dry," significantly slowing down the nucleophilic attack by
.
| Comonomer | Function | Best Application |
| Styrene | Hydrophobic Shielding | Long-term aqueous cycling |
| HEMA | Hydrophilicity/Permeability | Enzymatic Biosensors (Glucose) |
| Vinylimidazole | Electronic Communication | Catalysis |
📚 References
-
Gallego, M. et al. (2023). Ferrocenophanium Stability and Catalysis. MDPI.[4] Link
-
Dursun, F. et al. (2025).[1] Vinylferrocene copolymers based biosensors for phenol derivatives. ResearchGate. Link
-
Glatz, R. et al. (2016). Polymers with pendant ferrocenes. Chemical Society Reviews. Link
-
Heller, A. & Feldman, B. (2010). Electroactive Behavior of Adjustable Vinylferrocene Copolymers. PubMed. Link
-
Su, X. et al. (2024).[5] Electrodepositing Polyvinyl Ferrocene Films to Enhance Oxyanion Recovery. ResearchGate. Link
Sources
Validation & Comparative
Electrochemical comparison of different vinylferrocene copolymers
An Electrochemical Comparison of Different Vinylferrocene Copolymers: A Guide for Researchers
Introduction
Poly(vinylferrocene) (PVFc) stands as one of the most extensively studied redox-active polymers, prized for its stable and reversible electrochemical behavior.[1] The ferrocene (Fc) moiety, which can be easily oxidized to the ferrocenium (Fc+) cation and reduced back, forms the basis of its utility in a wide array of applications, including electrochemical sensors, biosensors, electrocatalysis, and energy storage.[1][2][3] However, the homopolymer (PVFc) exhibits certain limitations, such as poor electrochemical stability upon repeated cycling and a strong dependence on the electrolyte anion, which can hinder its practical application.[2]
Copolymerization of vinylferrocene (VFc) with other vinyl monomers presents a powerful and versatile strategy to overcome these drawbacks. By rationally selecting comonomers, researchers can fine-tune the polymer's physical and electrochemical properties, enhancing stability, introducing new functionalities, and tailoring the polymer for specific environments. This guide provides a comparative analysis of different vinylferrocene copolymers, offering insights into how the choice of comonomer impacts electrochemical performance. It is intended for researchers and scientists seeking to design and implement ferrocene-based polymers in their work.
Baseline: The Electrochemical Behavior of Poly(vinylferrocene) Homopolymer
To appreciate the advantages of copolymerization, it is essential first to understand the electrochemistry of the PVFc homopolymer. When a PVFc film is cast on an electrode surface, its cyclic voltammogram (CV) in a suitable electrolyte solution typically shows a broad oxidation wave and a corresponding reduction wave, characteristic of the Fc/Fc+ redox couple.[2]
A key feature of charge transport within the PVFc film is the "electron hopping" or "electron shuttling" mechanism.[2] Oxidation initiates at the electrode-polymer-electrolyte interface. Subsequently, an electron can "hop" from a neutral ferrocene unit deeper within the film to an adjacent, newly formed ferrocenium cation. This process continues, allowing for the propagation of charge throughout the polymer matrix. This mechanism is accompanied by the insertion of counter-anions from the electrolyte to maintain charge neutrality. The stability of the resulting film is often dependent on the size and nature of this anion, with larger anions leading to less stable signals over repetitive scans.[2] A significant drawback of PVFc is the decay of the oxidative peak current during continuous potential cycling, which is attributed to mechanical instability and possible dissolution of the polymer film.
Comparative Electrochemical Analysis of Vinylferrocene Copolymers
The introduction of a second monomer into the polymer chain can profoundly alter the material's electrochemical characteristics. The comonomer effectively "dilutes" the concentration of redox-active ferrocene units, which can have significant consequences for the electron-hopping mechanism and overall film stability.
Copolymers with Non-Redox-Active Monomers (e.g., Styrene, Methyl Methacrylate)
Copolymerizing VFc with electrochemically inert monomers like styrene (St) or methyl methacrylate (MMA) is a common strategy to improve the stability of the electrochemical response.[4] These comonomers interrupt the continuous chains of ferrocene units, thereby impeding the long-range electron shuttling mechanism.[2]
Causality and Effect:
-
Inhibited Electron Hopping: The presence of insulating styrene or MMA units forces the electrochemical process to be more confined to the surface of the polymer film. This reduces the extensive swelling and contraction cycles associated with deep anion insertion/expulsion, leading to greater mechanical stability.[2]
-
Improved Signal Stability: As a result, VFc-copolymers with styrene or MMA exhibit significantly less decay in their oxidative peak current over repeated CV scans compared to the PVFc homopolymer.[2][4] For instance, studies have shown that as the concentration of the comonomer increases, the stability of the current response is enhanced.[4]
| Copolymer Composition (VFc % in feed) | Oxidative Peak Current Decay after 10 Scans (%) | Predominant Behavior | Reference |
| pVFc (100%) | High (~40-50%) | Diffusion Controlled | [2] |
| p(VFc-co-Sty) (High VFc content) | Moderate | Tending towards Diffusion | [4] |
| p(VFc-co-Sty) (Low VFc content) | Low (<10%) | Surface Confined | [2][4] |
| p(VFc-co-MMA) (Low VFc content) | Low | Surface Confined | [4] |
Note: Exact decay values are dependent on experimental conditions such as electrolyte, solvent, and scan rate.
Copolymers with Functional Monomers (e.g., Vinylanthracene, HEMA, Acrylamide)
Incorporating monomers with specific functional groups opens up possibilities for creating multi-functional materials and sensors.
-
Poly(VFc-co-vinylanthracene) for Dual Sensing: Copolymers containing vinylanthracene (VAc) have been developed as dual sensors for pH and sulfide.[5] The ferrocene moiety provides a catalytic response to sulfide, while the anthracene moiety's oxidation potential is pH-dependent. By measuring the potential difference between the two waves using techniques like square wave voltammetry, the pH can be determined internally, without a traditional reference electrode.[5]
-
Poly(VFc-co-HEMA) for Aqueous Applications: Copolymers with 2-hydroxyethyl methacrylate (HEMA) introduce hydrophilic character. This improves the polymer's performance in aqueous media, which is crucial for biosensor development.[6][7] The enhanced stability in aqueous electrolytes, particularly with anions like perchlorate, makes these copolymers robust candidates for mediating enzyme-based reactions.[7]
-
Poly(VFc-co-acrylamide) for Biosensor Mediators: Acrylamide and its derivatives are often used to create hydrogels for enzyme immobilization. Copolymers of VFc with acrylamide and other functional monomers have been successfully synthesized and used as soluble mediators for glucose biosensors, facilitating electron transfer between the enzyme (e.g., glucose oxidase) and the electrode.[8]
Copolymers with Thioether-Containing Monomers
For applications requiring strong immobilization on gold surfaces, copolymers containing thioether groups are particularly advantageous.
-
Poly(VFc-co-2-(methylthio)ethyl methacrylate): Random copolymers of VFc and 2-(methylthio)ethyl methacrylate leverage the strong affinity of sulfur for gold.[9] When used to modify gold electrodes, these copolymers form more robust and stable films compared to unmodified PVFc. The stability under repeated voltammetric cycling in acidic media increases with a higher proportion of the thioether-containing monomer.[9][10][11] This enhanced stability is critical for creating durable sensors and electrocatalytic surfaces.
Experimental Design and Protocols
Workflow for Copolymer Synthesis and Electrochemical Testing
The following diagram illustrates a typical workflow for comparing vinylferrocene copolymers.
Caption: General workflow from copolymer synthesis to electrochemical analysis.
Protocol 1: Synthesis of Poly(vinylferrocene-co-styrene)
This protocol describes a representative synthesis via free-radical polymerization.
-
Monomer and Initiator Preparation: In a reaction flask, dissolve vinylferrocene (e.g., 1 mmol) and styrene (e.g., 4 mmol, for an 80% styrene feed) in a minimal amount of an appropriate solvent like chlorobenzene or toluene.[12]
-
Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (typically 1 wt% of the total monomer mass).[12]
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles or bubble with an inert gas (N₂ or Ar) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
-
Polymerization: Heat the sealed reaction flask in an oil bath at a controlled temperature (e.g., 70°C) for a specified period (e.g., 16-24 hours).[12]
-
Purification: After cooling to room temperature, precipitate the viscous polymer solution by adding it dropwise into a large volume of a non-solvent, such as methanol, with vigorous stirring.[2]
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Electrode Preparation and Cyclic Voltammetry
-
Electrode Preparation: Prepare a solution of the synthesized copolymer (e.g., 1 mg/mL) in a suitable solvent like dimethylformamide (DMF).[2] Using a micropipette, cast a known volume (e.g., 10-20 µL) onto the surface of a clean working electrode (e.g., glassy carbon).[2] Allow the solvent to evaporate completely in a dust-free environment.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the polymer-modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[13] Fill the cell with the desired electrolyte solution (e.g., 0.1 M aqueous LiClO₄).
-
Cyclic Voltammetry (CV): Connect the electrodes to a potentiostat. Perform cyclic voltammetry by scanning the potential within a range that encompasses the ferrocene redox couple (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).[2]
-
Stability Test: Record 10-20 consecutive CV scans at a fixed scan rate (e.g., 100 mV/s) to evaluate the stability of the peak currents.[2]
-
Scan Rate Dependence: Record CVs at various scan rates (e.g., 10, 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process (diffusion vs. surface-confined). A plot of log(peak current) vs. log(scan rate) with a slope of ~0.5 indicates a diffusion-controlled process, while a slope of ~1.0 suggests a surface-confined process.[2]
Mechanism: Electron Hopping vs. Interrupted Hopping
The following diagram conceptualizes the impact of copolymerization on the charge transport mechanism.
Caption: Interruption of electron hopping by a comonomer unit.
Conclusion
Copolymerization of vinylferrocene is a highly effective method for modulating the electrochemical properties of the resulting polymer films. By incorporating non-redox-active comonomers like styrene, researchers can significantly enhance the stability of the electrochemical signal, a critical requirement for sensor development.[2][4] Furthermore, the use of functional comonomers introduces new capabilities, enabling the creation of dual-responsive sensors, improving performance in aqueous environments, and facilitating robust immobilization on electrode surfaces.[5][7][9] The choice of comonomer and its ratio in the polymer chain are key design parameters that allow for the rational tuning of electron transfer behavior, shifting it from a diffusion-controlled process toward a more stable, surface-confined one. These strategies are of vital significance for the continued development of advanced materials for biosensing, catalysis, and energy applications.
References
-
Robinson, K. L., & Lawrence, N. S. (2008). Vinylferrocene homopolymer and copolymers: an electrochemical comparison. Analytical Sciences, 24(3), 339-343. [Link]
-
Gass, M., et al. (2020). 3D Micro/Nanopatterning of a Vinylferrocene Copolymer. Molecules, 25(10), 2438. [Link]
-
Baker, M. V., et al. (2001). Synthesis and Electrochemical Behaviour of Vinylferrocene-Propylene Sulfide-Graft Copolymers. Australian Journal of Chemistry, 54(12), 767-772. [Link]
-
Gajara, A. (2012). Synthesis of ferrocene copolymers and investigation of their electrochemical properties. Masters Theses. [Link]
-
Wang, C., & Astruc, D. (2016). Polymers with pendant ferrocenes. Chemical Society Reviews, 45(15), 4245-4275. [Link]
-
Baker, M. V., et al. (2004). Synthesis and Electrochemical Characterization of New Thioether- and Ferrocene-Containing Copolymers. Australian Journal of Chemistry, 57(3), 225-230. [Link]
-
Abreha, K. (2012). SYNTHESIS AND ELECTROCHEMICAL STUDY OF COPOLYMERS CONTAINING FERROCENE AND IMIDAZOLE. Masters Theses. [Link]
-
Ho, C., et al. (2018). Synthesis and study of copolymer of vinylferrocene, acrylamide and 2-(diethylamino)ethyl methacrylate as a polymeric mediator for electrochemical biosensors. Polymer International, 67(11), 1475-1483. [Link]
-
ResearchGate. (n.d.). Synthesis and Electrochemical Behaviour of Vinylferrocene-Propylene Sulfide-Graft Copolymers. Request PDF. [Link]
-
Lee, J., et al. (2007). Synthesis and Nonvolatile Memory Behavior of Redox-Active Conjugated Polymer-Containing Ferrocene. Journal of the American Chemical Society, 129(33), 10080-10081. [Link]
-
Peerce, P. J., & Bard, A. J. (1980). Electrochemistry of electrodeposited poly(vinylferrocene) and poly(vinylferrocene-acrylonitrile) films. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 114(1), 89-115. [Link]
-
Moyo, M., et al. (2018). An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. Sensors, 18(11), 3662. [Link]
-
ResearchGate. (n.d.). Vinylferrocene Homopolymer and Copolymers: An Electrochemical Comparison. Request PDF. [Link]
-
PubMed. (2008). Vinylferrocene homopolymer and copolymers: an electrochemical comparison. National Center for Biotechnology Information. [Link]
-
Gallei, M., & Elbert, J. (2015). Recent Advances in Immobilized Ferrocene-Containing Polymers. In Functional Metallosupramolecular Materials. Royal Society of Chemistry. [Link]
-
Hudson, R. D. A. (2001). Ferrocene polymers: current architectures, syntheses and utility. Journal of Organometallic Chemistry, 637-639, 47-69. [Link]
-
Zhang, Y., et al. (2023). Novel Temperature/pH/CO2/Redox-Quadruple-Responsive Ferrocene-Containing Homopolymers and Their Self-Assembly Behavior. Macromolecules, 56(22), 9233–9243. [Link]
-
Garland, E. R., et al. (2024). Electroactive Behavior of Adjustable Vinylferrocene Copolymers in Electrolyte Media. The Journal of Physical Chemistry B, 128(7), 1748–1759. [Link]
-
Inzelt, G., & Szabó, L. (1991). Electrochemistry of poly(vinylferrocene) formed by direct electrochemical reduction at a glassy carbon electrode. Journal of the Chemical Society, Faraday Transactions, 87(18), 3025-3030. [Link]
-
ResearchGate. (n.d.). Vinylferrocene copolymers based biosensors for phenol derivatives. Request PDF. [Link]
-
Ensafi, A. A., et al. (2020). Recent Advances in Applications of Voltammetric Sensors Modified with Ferrocene and Its Derivatives. ACS Omega, 5(5), 1939-1956. [Link]
-
ResearchGate. (n.d.). A Vinylanthracene and Vinylferrocene-Containing Copolymer: A New Dual pH/Sulfide Sensor. Request PDF. [Link]
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A Comparative Electrochemical Analysis: Redox Potentials of (1-Chloro-2-formylvinyl)ferrocene and Ferrocene Carboxylic Acid
In the landscape of medicinal chemistry and materials science, ferrocene and its derivatives stand out for their unique structural, electronic, and redox properties. The ease with which the central iron atom can be reversibly oxidized from Fe(II) to Fe(III) makes these organometallic compounds ideal candidates for a range of applications, including as redox mediators, in biosensors, and as electroactive components in novel drug delivery systems. The tuning of this redox potential through the strategic functionalization of the cyclopentadienyl rings is a key area of research.
This guide provides an in-depth technical comparison of the redox potentials of two specific ferrocene derivatives: (1-Chloro-2-formylvinyl)ferrocene and ferrocene carboxylic acid. We will delve into the electronic effects of their respective substituents, present supporting experimental data, and provide a detailed protocol for the determination of their redox potentials using cyclic voltammetry. This information is critical for researchers and drug development professionals seeking to understand and manipulate the electrochemical behavior of ferrocene-based systems.
The Decisive Role of Substituents in Tuning Redox Potential
The redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is highly sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. Electron-donating groups increase the electron density at the iron center, making it easier to oxidize and thus shifting the redox potential to less positive (more negative) values. Conversely, electron-withdrawing groups decrease the electron density at the iron center, making it more difficult to remove an electron and thereby shifting the redox potential to more positive values.[1] This fundamental principle governs the electrochemical behavior of the two compounds under investigation.
-
Ferrocene Carboxylic Acid: The carboxylic acid group (-COOH) is a well-known electron-withdrawing group due to the electronegativity of the oxygen atoms. This inductive effect pulls electron density away from the cyclopentadienyl ring and, consequently, from the iron center.
-
(1-Chloro-2-formylvinyl)ferrocene: This substituent presents a more complex electronic profile. The vinyl group itself can be weakly electron-donating or -withdrawing depending on the other groups attached. However, the presence of two strongly electron-withdrawing groups, the chloro (-Cl) and formyl (-CHO) groups, dominates its electronic character. Both the chlorine atom, through its inductive effect, and the formyl group, through both inductive and resonance effects, are expected to significantly withdraw electron density from the ferrocene core.
Based on these electronic considerations, it is anticipated that both ferrocene carboxylic acid and (1-Chloro-2-formylvinyl)ferrocene will exhibit redox potentials that are more positive than that of unsubstituted ferrocene. The key question this guide addresses is the relative magnitude of this shift and the underlying reasons for any observed differences.
Comparative Electrochemical Data
To provide a quantitative comparison, we have compiled experimental data for the half-wave potentials (E½) of (1-Chloro-2-formylvinyl)ferrocene and ferrocene carboxylic acid, determined by cyclic voltammetry in a non-aqueous solvent. For a meaningful comparison, it is crucial to reference these potentials to a common internal standard, the ferrocene/ferrocenium (Fc/Fc⁺) couple, which mitigates variations arising from different reference electrodes and solvent conditions.[2][3]
| Compound | Substituent | Half-Wave Potential (E½) vs. Ag/AgCl (mV) | Solvent |
| Ferrocene | -H | 366[4] | Acetonitrile |
| Ferrocene Carboxylic Acid | -COOH | 602[4] | Acetonitrile |
| (1-Chloro-2-formylvinyl)ferrocene (Polymer Film) | -C(Cl)=CH(CHO) | 160 (vs. Ag+/Ag)[5] | Acetonitrile |
Note: The redox potential for (1-Chloro-2-formylvinyl)ferrocene is for a polymer film and was measured against a Ag+/Ag reference electrode. A direct comparison with the solution-phase data for ferrocene carboxylic acid should be made with caution, as the electrochemical properties of a polymer film can differ from those of the monomer in solution, and the reference electrodes are different.
Analysis of Redox Potentials
The experimental data clearly demonstrates the significant impact of electron-withdrawing substituents on the redox potential of ferrocene.
Ferrocene Carboxylic Acid: With a half-wave potential of 602 mV vs. Ag/AgCl, ferrocene carboxylic acid is substantially more difficult to oxidize than unsubstituted ferrocene (366 mV vs. Ag/AgCl) under similar conditions.[4] This positive shift of 236 mV is a direct consequence of the electron-withdrawing nature of the carboxylic acid group, which destabilizes the resulting electron-deficient ferrocenium cation.
(1-Chloro-2-formylvinyl)ferrocene: The available data for the polymer film of (1-Chloro-2-formylvinyl)ferrocene shows a redox peak at 160 mV vs. Ag+/Ag.[5] While a direct numerical comparison is challenging due to the different states (polymer vs. monomer) and reference electrodes, the presence of two strong electron-withdrawing groups (chloro and formyl) on the vinyl substituent would theoretically lead to a significant positive shift in the redox potential of the monomer compared to unsubstituted ferrocene. The observed lower potential in the polymer film could be attributed to the electronic environment within the polymer matrix or the specifics of the electrochemical measurement. A definitive comparison would necessitate the measurement of the (1-Chloro-2-formylvinyl)ferrocene monomer's redox potential under the same conditions as ferrocene carboxylic acid.
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
The following protocol outlines the key steps for determining the redox potential of a ferrocene derivative using cyclic voltammetry.
Figure 1. Workflow for determining the redox potential of a ferrocene derivative using cyclic voltammetry.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, non-aqueous solvent like acetonitrile. The supporting electrolyte is crucial to ensure the conductivity of the solution.
-
Prepare a 1-5 mM solution of the ferrocene derivative to be analyzed in the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell. A glassy carbon electrode is a common choice for the working electrode, a platinum wire for the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode for the reference electrode.
-
It is imperative to polish the working electrode before each experiment to ensure a clean and reproducible surface.
-
Immerse the electrodes in the analyte solution.
-
Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. This includes defining the potential window, which should encompass the expected redox event of the ferrocene derivative, and the scan rate (a typical starting point is 100 mV/s).
-
Initiate the scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.
-
-
Data Analysis:
-
The output will be a cyclic voltammogram, a plot of current versus potential.
-
Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).
-
For a reversible or quasi-reversible one-electron process, the half-wave potential (E½) can be calculated as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2. This value represents the formal redox potential of the compound under the given experimental conditions.
-
Conclusion
The redox potential of ferrocene derivatives is a critical parameter that can be precisely tuned through the addition of functional groups with varying electronic properties. This comparative guide has highlighted that both ferrocene carboxylic acid and (1-Chloro-2-formylvinyl)ferrocene possess electron-withdrawing substituents that are expected to increase their redox potentials relative to unsubstituted ferrocene.
Experimental data confirms a significant positive shift for ferrocene carboxylic acid. While a direct quantitative comparison for (1-Chloro-2-formylvinyl)ferrocene is limited by the available data for its polymer film, the presence of strongly deactivating chloro and formyl groups suggests a substantial increase in its redox potential as a monomer.
For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount. The ability to predictably modify the redox potential of ferrocene-based compounds opens up new avenues for the design of targeted therapies, advanced diagnostic tools, and novel materials with tailored electronic properties. The provided experimental protocol for cyclic voltammetry serves as a foundational method for characterizing these crucial electrochemical parameters in the laboratory.
References
- Electrochemical Properties of Ferrocene Derivatives. (n.d.).
- Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983). Pure and Applied Chemistry, 56(4), 461-466.
- Kemp, K.C. (2004).
- Abdou, K. D., Ruiz, J., & Astruc, D. (2010). The Renaissance of Ferrocene Chemistry and the Art of Applying It in Catalysis, Materials, and Nanoscience. Inorganic Chemistry, 49(5), 1913–1920.
- Batterjee, S. (2003). Synthesis and characterization of some new ferrocene derivatives. Applied Organometallic Chemistry, 17(5), 291–297.
- Liu, X., Wong, W. T., Sun, K., Zhang, B., & Zhang, L. (2002). Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica, 60(8), 1433-1438.
-
Ferrocene - Wikipedia. (n.d.). Retrieved from [Link]
- Swarts, P. J., & Conradie, J. (2020). Redox data of ferrocenylcarboxylic acids in dichloromethane and acetonitrile.
-
Referencing Electrochemical Data to an Internal Standard. (2024, May 1). Pine Research Instrumentation. Retrieved from [Link]
-
Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. (n.d.). UMass Boston. Retrieved from [Link]
- Torriero, A. A. J. (2019). On Choosing Ferrocene as an Internal Reference Redox Scale for Voltammetric Measurements. Modern Approach in Chemistry Research, 2(3).
- Wasio, N. A., Quardokus, R. C., Forrest, R. P., Lent, C. S., Corcelli, S. A., Christie, J. A., Henderson, K. W., & Kandel, S. A. (2014). On a two-dimensional surface, most carboxylic acids form hydrogen-bonded dimers. Journal of Physical Chemistry C, 118(11), 5848–5854.
- Fabbrizzi, L. (2020). The Ferrocenium/Ferrocene Couple: A Versatile Redox Switch. Chemistry–A European Journal, 26(46), 10427–10436.
- Tazi, M., Roisnel, T., Mongin, F., & Erb, W. (2017). Ferrocenecarboxylic Anhydride: Identification of a New Polymorph. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 8), 754–759.
- Lau, H., & Hart, H. (1959). The Preparation of Ferrocenecarboxylic Acid. The Journal of Organic Chemistry, 24(2), 280–281.
- Lin, L., Berces, A., & Kraatz, H.-B. (1998). Ferrocenic Acid Derivatives: Towards Rationalizing Changes in the Electronic and Geometric Structures upon Oxidation. Journal of Organometallic Chemistry, 556(1-2), 11–20.
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A Comparative Guide to the In-Vitro Anticancer Activity of Ferrocene Derivatives: The Role of Functional Groups
Introduction: Ferrocene as a Privileged Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Organometallic compounds, which feature a metal atom bonded to organic molecules, have emerged as a promising frontier, offering unique structural diversity and mechanisms of action distinct from purely organic drugs.[1] Among these, ferrocene, a remarkably stable and non-toxic sandwich compound consisting of an iron atom between two cyclopentadienyl rings, has garnered significant attention.[2][3] Its inherent stability, low toxicity, and reversible redox properties make it an ideal scaffold for the design of new therapeutic agents.[1][2]
The anticancer potential of ferrocene derivatives is often linked to the redox couple of the neutral ferrocene (Fc) and its oxidized form, the ferrocenium ion (Fc⁺). This transition can catalyze the generation of cytotoxic reactive oxygen species (ROS) within the tumor microenvironment, a process akin to the Fenton reaction, leading to oxidative stress and cell death.[4][5] Furthermore, the lipophilic nature of the ferrocenyl group can enhance the bioavailability and cellular uptake of conjugated molecules.[6] This guide provides a comparative analysis of ferrocene derivatives bearing different functional groups, supported by experimental data, to elucidate structure-activity relationships and guide future drug design.
Comparative Analysis of Ferrocene Derivatives by Functional Group
The biological activity of a ferrocene-based compound is profoundly influenced by the nature of the functional groups appended to its cyclopentadienyl rings. These modifications can alter the molecule's redox potential, solubility, steric profile, and ability to interact with biological targets.
Ferrocifens and Phenolic Derivatives
Perhaps the most well-known class of anticancer ferrocene derivatives is the "ferrocifens," which are ferrocenyl analogues of tamoxifen, a widely used drug for hormone-dependent breast cancer.[7] These compounds typically feature a ferrocenyl group connected to a phenol via an ethylene bridge.[2] A key breakthrough was the discovery that ferrocifens exhibit potent cytotoxicity not only against estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 but also against ER-negative, triple-negative lines such as MDA-MB-231, unlike tamoxifen itself.[7][8]
The 'ferrocene-ene-phenol' pharmacophore is crucial for this activity.[7] The phenolic hydroxyl group is believed to be oxidized to a quinone methide, a reactive species that can induce cell death, with the ferrocenyl moiety facilitating this bio-oxidation through its redox properties.[7] Bridged analogues, known as ansa-ferrocenes, often show enhanced activity compared to their flexible counterparts, demonstrating that conformational rigidity can be a beneficial attribute.[8][9]
Ferrocene-Sulfonamide Conjugates
Sulfonamides are a class of compounds with a broad spectrum of biological activities. Conjugating them with a ferrocene moiety has proven to be a successful strategy for developing novel anticancer agents.[10] These derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer.[11][12][13]
For instance, the ferrocene-containing camphor sulfonamide DK-164 showed pronounced and selective cytotoxicity against breast cancer cells (MDA-MB-231 and MCF-7) compared to non-cancerous cells.[13][14] Subsequent structural modifications to improve solubility, such as replacing a tert-butyl group with a piperazine moiety in the derivative CC-78, led to even higher cytotoxicity against lung cancer cells (H1299), surpassing that of cisplatin and tamoxifen in some cases, although with a loss of selectivity.[11][12] This highlights the delicate balance between solubility, cytotoxicity, and selectivity that must be managed during drug design.
Ferrocenyl Schiff Bases
Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde or ketone. Their ease of synthesis and the stability of the resulting C=N bond make them versatile ligands for creating complex molecules. Ferrocenyl Schiff bases have been extensively studied for their anticancer properties.[6][15] The imine nitrogen and other donor atoms in the Schiff base structure can coordinate with the iron center or other metals, influencing the electronic properties and biological activity of the entire molecule. Studies have shown that these compounds can bind to DNA, often through electrostatic interactions, and exhibit cytotoxicity against cell lines like HeLa (cervical cancer) and MCF-7 in the micromolar range.[16]
Data Summary: Comparative In-Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative ferrocene derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Phenolic Derivative | Ferrocifen (analogue 1) | MCF-7 (Breast, ER+) | 0.7 | [8] |
| Ferrocifen (analogue 1) | MDA-MB-231 (Breast, ER-) | 0.6 | [8] | |
| Sumanene-Ferrocenium (7) | MDA-MB-231 (Breast, ER-) | < 10 | [17] | |
| Sulfonamide Conjugate | DK-164 | MDA-MB-231 (Breast) | ~15-20 (estimated from graph) | [14] |
| CC-78 | H1299 (Lung) | Lower than Cisplatin/Tamoxifen | [12] | |
| ansa-Ferrocene | ansa-ferrocene (±)–65 | MCF-7 (Breast, ER+) | 1.1 | [9] |
| ansa-ferrocene (±)–65 | MDA-MB-231 (Breast, ER-) | 1.2 | [9] | |
| ansa-ferrocene (±)–65 | A549 (Lung) | 1.9 | [9] | |
| Thiazolidinedione Deriv. | OY25 | HCC70 (Breast, TNBC) | 7.54 | [18] |
| OY29 | HCC70 (Breast, TNBC) | 5.59 | [18] | |
| Terpyridyl Complex | [Cu(Fc-tpy)(dppz)]²⁺ (3) | HeLa (Cervical) | 2.0 (photocytotoxicity) | [19] |
| Cervical Cancer Agents | Ferrocene derivative 1b | HeLa (Cervical) | 1.12 | [20] |
| Ferrocene derivative 2a | HeLa (Cervical) | 2.21 | [20] |
Note: IC₅₀ values are highly dependent on experimental conditions (e.g., incubation time). This table is for comparative purposes based on the cited literature.
Mechanisms of Anticancer Action
The cytotoxic effects of ferrocene derivatives are often multifactorial, stemming from their unique electrochemical properties and structural features.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of action for many ferrocene derivatives is the induction of oxidative stress.[21] The ferrocene moiety can undergo a one-electron oxidation to the ferrocenium cation, a reaction that can be facilitated by the intracellular environment, particularly the higher levels of H₂O₂ in cancer cells. This redox cycling catalyzes Fenton-like reactions, converting endogenous hydrogen peroxide into highly reactive and cytotoxic hydroxyl radicals (•OH).[4][18] These radicals can indiscriminately damage essential biomolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5][22]
Caption: Proposed mechanism of ROS-induced apoptosis by ferrocene derivatives.
DNA Interaction and Damage
Beyond indirect damage via ROS, some ferrocene derivatives are designed to interact directly with DNA. Depending on their structure, they can bind to the DNA helix through intercalation, groove binding, or electrostatic interactions.[16][19][23] This binding can disrupt DNA replication and transcription processes. Furthermore, some derivatives can act as DNA-cleaving agents, either chemically or upon photoactivation, leading to single- or double-strand breaks that are catastrophic for the cell.[18][19]
Enzyme Inhibition and Pathway Modulation
Ferrocene derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases, which are critical for managing DNA topology during replication.[7] Others have been designed to inhibit histone deacetylases (HDACs) or modulate critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and controls cell growth, proliferation, and survival.[9][21]
Key Experimental Protocols
To ensure the reproducibility and validity of in-vitro anticancer studies, standardized protocols are essential. Below are detailed methodologies for two fundamental assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[24] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.[24]
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the ferrocene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated (medium only) and vehicle (e.g., DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[25][26] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[24][26]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[26] Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay quantitatively determines the percentage of cells undergoing apoptosis.[27] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[28][29] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye. PI cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[28][29]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the ferrocene derivative at the desired concentration (e.g., its IC₅₀) for a specified time. Include an untreated control.[28]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask.[28]
-
Washing: Wash the collected cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifuging (e.g., at 500 x g for 5 minutes) and resuspending the pellet.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution. Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash cells after staining.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis/injury).
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Conclusion and Future Perspectives
Ferrocene derivatives represent a versatile and potent class of organometallic anticancer agents. By strategically modifying the functional groups on the ferrocene scaffold, researchers can fine-tune their biological activity, targeting a wide range of cancers through multiple mechanisms, including ROS generation, DNA damage, and enzyme inhibition. The superior performance of derivatives like ferrocifens against drug-resistant and hormone-independent cancers underscores the potential of this chemical space.[1][30][31]
Future research should focus on developing derivatives with enhanced selectivity for cancer cells to minimize off-target toxicity, a challenge highlighted by the increased but less selective cytotoxicity of some modified sulfonamides.[11] The conjugation of ferrocene to tumor-targeting moieties or its encapsulation in nanodelivery systems could further improve its therapeutic index.[32] As our understanding of the intricate mechanisms of action deepens, the rational design of next-generation ferrocene-based drugs holds great promise for overcoming the challenges of current cancer therapies.
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- Design of ferrocenylseleno-dopamine derivatives to optimize the Fenton-like reaction efficiency and antitumor efficacy. (2021, July 22). RSC Publishing.
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- Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Deriv
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Benchmarking Redox Stability: Ferrocene-Based Polymers vs. Conjugated and Radical Alternatives
Executive Summary In the landscape of redox-active macromolecules, Ferrocene-based polymers (FCPs) serve as the "gold standard" for electrochemical reversibility and chemical inertness. Unlike conjugated conducting polymers (CPs) like Polyaniline (PANI) or Polypyrrole (PPy), which rely on backbone doping and are susceptible to nucleophilic attack and overoxidation, FCPs utilize a localized pendant redox mechanism. This guide provides a technical comparison of these material classes, focusing on degradation mechanisms, potential windows, and experimental validation protocols for drug delivery and energy storage applications.
Mechanistic Foundations: Why Stability Differs
To predict the lifespan of a polymer electrode or biosensor, one must understand the locus of the redox event.
Ferrocene Polymers: Localized Redox (The "Pendant" Model)
In FCPs (e.g., Polyvinylferrocene, PVFc), the redox center is the ferrocene moiety itself (
-
Stability Factor: The 18-electron rule governs the metallocene sandwich. The oxidation to ferrocenium (
) is a diffusion-controlled, outer-sphere electron transfer that induces minimal structural stress on the polymer backbone. -
Failure Mode: Degradation usually occurs via linker cleavage (scission of the bond connecting ferrocene to the backbone) or leaching of low-molecular-weight oligomers, rather than destruction of the redox center itself.
Conducting Polymers (CPs): Delocalized Redox (The "Backbone" Model)
Polymers like PANI, PPy, and PEDOT rely on a conjugated
-
Instability Factor: Redox cycling requires significant conformational changes (swelling/shrinking) to accommodate counter-ions.
-
Failure Mode: Overoxidation leads to nucleophilic attack (often by water/OH⁻) on the backbone, breaking the conjugation and rendering the material electrochemically dead.
Radical Polymers: TEMPO and Nitroxides
These rely on the reversible oxidation of a nitroxide radical (
-
Instability Factor: While kinetically fast, they are thermally sensitive and can undergo disproportionation reactions at high potentials or elevated temperatures.
Visualization: Degradation Pathways
The following diagram contrasts the structural failure modes of these three classes.
Caption: Comparative degradation pathways. Ferrocene polymers fail via steric/linker issues, while conducting polymers suffer irreversible backbone chemical degradation.
Comparative Performance Analysis
Electrochemical Reversibility & Cycle Life
-
Ferrocene: Exhibits ideal Nernstian behavior. Peak-to-peak separation (
) is typically close to 59 mV/n (theoretical ideal) and remains stable over thousands of cycles. -
PANI/PPy: Often shows quasi-reversible behavior (
mV). Cycle life is limited (often <1,000 cycles without composite engineering) due to mechanical fatigue from counter-ion flux. -
Data Insight: In a standard 0.1 M
/Acetonitrile electrolyte, PVFc films typically retain >95% capacity after 1,000 cycles , whereas PANI films may lose 20-40% capacity due to electro-inactive quinoid formation [1, 3].
Environmental & pH Stability
-
Ferrocene: Highly robust. The ferrocenium ion is stable in acidic and neutral media (pH 1–9). However, in highly basic media (pH > 10), decomposition can occur.
-
PANI: strictly pH-dependent. It is only conductive/active in acidic environments (pH < 4). At neutral pH, it de-dopes and becomes insulating.
-
PEDOT: The exception among CPs. PEDOT:PSS is stable at neutral pH, making it the only real competitor to Ferrocene for biological applications, though it still lacks the defined redox potential of Ferrocene [2].
Experimental Protocols for Stability Validation
To objectively compare these materials, you must employ a "Stress Test" protocol. Do not rely on simple Cyclic Voltammetry (CV) alone.
Protocol A: The "3-Step" Electrochemical Stress Test
Objective: Quantify degradation kinetics under accelerated load.
Step 1: Diagnostic CV (Calibration)
-
Setup: 3-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Scan: 10 cycles at 10 mV/s (slow scan) to establish baseline capacity (
). -
Criteria: Calculate
and Coulombic Efficiency ( ). Ferrocene should be .
Step 2: Galvanostatic Stress Cycling (GCD)
-
Method: Apply constant current (
rate) for 1,000 to 5,000 cycles. -
Why: High current forces rapid ion flux, stressing the polymer matrix (critical for PANI/PEDOT).
-
Data Output: Plot Capacity Retention (%) vs. Cycle Number.
Step 3: Post-Mortem Impedance (EIS)
-
Method: Run EIS from 100 kHz to 0.01 Hz at Open Circuit Potential (OCP).
-
Analysis: Fit to a Randles circuit.
-
Charge Transfer Resistance (
): An increase in indicates loss of active sites (common in PANI degradation). -
Warburg Impedance (
): Changes here indicate densification or loss of ion permeability.
-
Protocol B: Spectroelectrochemical Verification
Objective: Distinguish between leaching and chemical degradation.
-
Perform bulk electrolysis of the polymer film in a cuvette.
-
Monitor the UV-Vis absorbance of the electrolyte solution.
-
Result: Appearance of absorption bands in the solution indicates leaching (detachment of polymer/oligomer). Loss of film absorbance without solution absorbance indicates chemical degradation (bleaching/overoxidation).
Visualization: Experimental Workflow
Caption: Workflow for distinguishing between chemical degradation (active site loss) and physical leaching.
Data Synthesis: The Comparison Matrix
The following table summarizes the performance metrics derived from aggregated experimental data [1-5].
| Feature | Ferrocene Polymers (FCPs) | Polyaniline (PANI) | PEDOT:PSS | Radical Polymers (TEMPO) |
| Redox Mechanism | Localized ( | Delocalized (Polaron) | Delocalized (Bipolaron) | Localized (Radical) |
| Cycle Life (Retention) | High (>95% @ 1k cycles) | Low (<80% @ 1k cycles) | Medium (~90% @ 1k cycles) | Medium (~90% @ 1k cycles) |
| Potential Window | defined ( | Broad/Multiple Peaks | Broad (Capacitive) | Narrow ( |
| pH Tolerance | Excellent (pH 1-9) | Poor (Acid only) | Good (Neutral stable) | Good |
| Conductivity | Insulating (Requires Carbon) | Conductive | Highly Conductive | Insulating |
| Primary Failure | Leaching / Linker Break | Hydrolysis / Overoxidation | Mechanical Delamination | Thermal Instability |
References
-
Gallego, M., et al. (2021). "Redox-Active Polymers for Energy Storage: A Review." Chemical Reviews. [Link]
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. [Link]
-
Nishide, H., & Oyaizu, K. (2008). "Toward Flexible Batteries." Science. [Link]
-
Tamura, K., et al. (2012). "Ferrocene-Based Polymers: Improved Stability and Electrochemical Performance."[1][2][3] Journal of Polymer Science Part A. [Link]
-
Casado, N., et al. (2016). "Redox-active polymers for energy storage."[4][5] Energy & Environmental Science. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
